VH 032 amide-alkylC5-azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H39N7O4S |
|---|---|
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H39N7O4S/c1-18-24(40-17-31-18)20-11-9-19(10-12-20)15-30-26(38)22-14-21(36)16-35(22)27(39)25(28(2,3)4)33-23(37)8-6-5-7-13-32-34-29/h9-12,17,21-22,25,36H,5-8,13-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 |
InChI-Schlüssel |
FKUOHRQDBXOUQK-OTNCWRBYSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN=[N+]=[N-])O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
VH 032 amide-alkylC5-azide chemical structure and properties
For researchers, scientists, and professionals in the field of drug development, particularly those focused on targeted protein degradation, VH 032 amide-alkylC5-azide represents a critical chemical tool. This functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates the high-affinity VH 032 core, a flexible alkylC5 linker, and a terminal azide group, rendering it ready for conjugation to a target protein ligand. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a derivative of VH 032, a well-characterized inhibitor of the VHL-HIF-1α interaction.[1][2] The addition of the amide-alkylC5-azide linker provides a reactive handle for covalent attachment to other molecules, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₉N₇O₄S | |
| Molecular Weight | 569.73 g/mol | |
| CAS Number | 2821804-11-7 | |
| Appearance | Solid | [3] |
| Purity | ≥95% (as determined by HPLC) | |
| Storage Conditions | Store at -20°C | |
| Solubility | Intended for use in onward chemistry; soluble in suitable organic solvents like DMSO. | [1] |
Mechanism of Action and Application in PROTACs
The core function of VH 032 and its derivatives is to bind to the VHL E3 ligase.[4] In its natural role, VHL is the substrate recognition component of the an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[2][5]
VH 032 mimics the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL:HIF-1α protein-protein interaction.[1][2] When incorporated into a PROTAC, the VH 032 moiety serves to recruit the VHL E3 ligase complex to a specific protein of interest (POI), which is bound by the other ligand on the PROTAC molecule. This induced proximity triggers the poly-ubiquitination of the POI, marking it for degradation by the cell's proteasome.
Involvement in the VHL/HIF-1α Signaling Pathway
By binding to VHL and preventing its interaction with HIF-1α, VH 032 effectively stabilizes HIF-1α levels, even in the presence of normal oxygen.[4] This leads to the dimerization of HIF-1α with HIF-1β, translocation to the nucleus, and subsequent activation of hypoxia-responsive genes, such as CA9, GLUT1, and PHD2.[1] This mechanism makes VHL inhibitors like VH 032 valuable tools for studying the cellular response to hypoxia.
Quantitative Data
The binding affinity of the parent compound, VH 032, to the VHL E3 ligase has been quantitatively determined. This affinity is crucial for its effectiveness in recruiting VHL for PROTAC-mediated degradation.
| Compound | Target | Method | Value (Kd) | Reference |
| VH 032 | VHL E3 Ligase | - | 185 nM | [1][4] |
| BODIPY FL VH 032 (Probe) | VCB Complex* | TR-FRET | 3.01 nM | [6] |
*VCB Complex refers to the VHL-ElonginC-ElonginB protein complex.
Experimental Protocols
Synthesis of VH 032 Precursor (VH 032 Amine)
The synthesis of this compound begins with the synthesis of its amine precursor. A multi-gram scale, column-free process has been developed, making this key building block more accessible for PROTAC library construction.[7] The general retro-synthetic analysis reveals four main building blocks.[7]
Retrosynthesis Overview: The synthesis generally involves the convergent assembly of four key fragments:
-
Leucine derivative (Fragment A)
-
Hydroxyproline derivative (Fragment B)
-
Benzyl amine derivative (Fragment C)
-
Methylthiazole moiety (Fragment D)
Key Synthetic Steps (Simplified):
-
Preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine: Fragments C and D are coupled. This can be achieved via methods like palladium-catalyzed decarboxylation C-N coupling, though optimized routes are preferred to avoid harsh conditions and improve yields.[7]
-
Peptide Couplings: The leucine and hydroxyproline fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, COMU).
-
Final Assembly: The coupled A-B fragment is then joined with the C-D fragment to form the core structure of VH 032 amine.
-
Functionalization: To obtain this compound, the resulting VH 032 amine is acylated with a linker containing a terminal azide group, such as 6-azidohexanoic acid, using standard amide bond formation conditions.
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
A highly sensitive TR-FRET assay has been developed to identify and characterize VHL ligands. This assay uses a fluorescent probe, BODIPY FL VH 032, which has a high affinity for the VCB complex.[6]
Methodology:
-
Reagents:
-
GST-tagged VCB protein complex.
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
BODIPY FL VH 032 (acceptor fluorophore).
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
The VCB complex, anti-GST antibody, and BODIPY FL VH 032 probe are incubated together in an assay buffer.
-
Binding of the antibody to the GST-tagged VCB and the probe to VHL brings the europium donor and BODIPY acceptor into close proximity, allowing for FRET to occur.
-
Test compounds are added in various concentrations to compete with the BODIPY FL VH 032 probe for binding to VHL.
-
-
Data Acquisition:
-
The plate is excited at 340 nm.
-
Emission is measured at both 615 nm (europium) and 520 nm (BODIPY FL).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
-
Analysis:
-
The decrease in the TR-FRET signal with increasing concentrations of the test compound is used to calculate the IC₅₀ value, which reflects the binding affinity of the test compound.
-
References
- 1. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of VH032: A Potent VHL Ligand for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VH032 is a widely utilized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, forming a critical component of many proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The efficacy of a PROTAC is intrinsically linked to the binding affinity and specificity of its E3 ligase ligand. This technical guide provides a comprehensive overview of the synthesis and characterization of VH032, offering detailed experimental protocols and summarizing key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, facilitating the development of novel VHL-based PROTACs.
Introduction
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[2] Small molecules that bind to VHL can be harnessed to recruit this E3 ligase to neo-substrates, thereby inducing their degradation. VH032 is a potent and well-characterized VHL ligand that serves as a cornerstone for the construction of VHL-based PROTACs.[3][4][5] Its robust binding affinity and well-defined structure make it an ideal E3 ligase handle for researchers aiming to degrade specific proteins of interest.
Synthesis of VH032
The synthesis of VH032 has been reported through various routes, often involving a multi-step process. A common strategy involves the coupling of four key building blocks: a leucine derivative, a proline derivative, a benzylamine moiety, and a thiazole group.[6] A representative synthetic scheme is outlined below, with a focus on a convergent approach that enhances overall efficiency.
Experimental Protocol: Synthesis of VH032
A unified, five-step route for the preparation of VH032 in multigram quantities has been reported with yields of 56%.[7] One common method involves the acetylation of VH032 amine.[8][9]
Materials:
-
VH032 amine
-
Acetic anhydride (Ac₂O)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Dissolve VH032 amine in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add acetic anhydride (Ac₂O) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, purify the crude product using a Prep-HPLC system to obtain pure VH032.[8][9]
A column chromatography-free process has also been developed for the multi-gram scale synthesis of VH032 amine hydrochloride, a key precursor, with a 65% overall yield and 97% purity.[6]
Characterization of VH032
The characterization of VH032 is crucial to confirm its identity, purity, and binding affinity for the VHL protein. Standard analytical techniques are employed to assess its physicochemical properties, while biochemical and biophysical assays are used to quantify its interaction with VHL.
Physicochemical Characterization
| Property | Method | Typical Result |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the proposed structure of VH032. |
| Purity | HPLC | >95% |
| Solubility | Visual Inspection | Soluble in DMSO (e.g., 90 mg/mL).[4] |
Biochemical and Biophysical Characterization
The binding affinity of VH032 for the VHL-elongin B-elongin C (VCB) complex is a critical parameter. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are commonly used for this purpose.
| Parameter | Assay | Value (nM) | Reference |
| K d | TR-FRET | 185 | [3][4] |
| K d | FP Assay | 100.8 | [8] |
| IC 50 | TR-FRET | 77.8 | [8] |
Experimental Protocol: TR-FRET Binding Assay
This protocol is adapted from a method utilizing a BODIPY FL-labeled VH032 probe.[8]
Materials:
-
GST-VCB protein complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
BODIPY FL VH032 (acceptor fluorophore)
-
VH032 (or other competing VHL ligands)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 0.01% Tween-20)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the competitor VHL ligand (e.g., VH032).
-
In a suitable microplate, add the assay buffer, GST-VCB protein complex, and the terbium-labeled anti-GST antibody.
-
Add the serially diluted competitor ligand or vehicle control.
-
Add the BODIPY FL VH032 probe.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The decrease in the TR-FRET signal is proportional to the displacement of the fluorescent probe by the competitor ligand.
-
Calculate IC₅₀ values by fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which VH032 operates and the processes involved in its synthesis and characterization, the following diagrams have been generated using the DOT language.
Caption: VHL Signaling Pathway in Normoxia and Hypoxia/VHL Inhibition.
Caption: General Workflow for the Synthesis and Purification of VH032.
Caption: Workflow for the Characterization of VH032.
Conclusion
VH032 is an indispensable tool in the development of PROTACs that leverage the VHL E3 ligase. A thorough understanding of its synthesis and characterization is paramount for researchers aiming to design and construct effective protein degraders. This guide has provided a consolidated resource of experimental protocols and key data to aid in these endeavors. The continued exploration and optimization of VHL ligands like VH032 will undoubtedly fuel the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of VH032-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core principles, experimental validation, and quantitative assessment of this promising therapeutic modality.
Introduction to VH032-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]
VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[3] By incorporating VH032, PROTACs can effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
The Ubiquitin-Proteasome System and PROTAC Intervention
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin molecules to a substrate protein, marking it for destruction by the 26S proteasome. E3 ligases, such as VHL, are responsible for substrate recognition and specificity.
VH032-based PROTACs intervene in this pathway by artificially bringing a target protein into proximity with the VHL E3 ligase. This induced proximity leads to the formation of a ternary complex, comprising the PROTAC, the target protein, and the VHL E3 ligase.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to engage another target protein molecule.
Signaling Pathway of VH032-Based PROTACs
The signaling cascade initiated by a VH032-based PROTAC leading to target protein degradation is a multi-step process. The key events are the formation of the ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.
Caption: Mechanism of action of a VH032-based PROTAC.
Quantitative Data Summary
The efficacy of VH032-based PROTACs is quantified by several key parameters, including their binding affinities to the target protein and VHL, and their ability to induce degradation of the target protein in cellular assays.
Degradation Potency (DC50 and Dmax)
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax represents the maximum percentage of degradation achieved.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MZ1 | HEK293 | 25 - 920 | ~90 | [4] |
| BRD4 | ARV-771 | VCaP | < 1 | >95 | [5] |
| BTK | NC-1 | Mino | 6.3 | >95 | [6] |
| BTK | IR-1 | Mino | 16 | >95 | [6] |
| BTK | RC-3 | Mino | 25 | >95 | [6] |
| ERRα | Cpd 29 | MCF-7 | ~100 | 86 | [5] |
| RIPK2 | PROTAC 1 (VHL-based) | THP-1 | ~20 | >90 | [7] |
| pVHL30 | CM11 (homo-PROTAC) | - | <100 | - | [8] |
Binding Affinities (Kd)
The binding affinities of the PROTAC for its individual binding partners (binary complexes) and for the ternary complex are critical determinants of its degradation efficiency.
| PROTAC | Binding Partner | Kd (nM) | Technique | Reference |
| MZ1 | Brd4^BD2^ | 1 | SPR | [9] |
| MZ1 | VHL | 29 | SPR | [9] |
| MZ1 | Brd4^BD2^ | 4 | ITC | [9] |
| MZ1 | VHL | 66 | ITC | [9] |
| AT1 | Brd4^BD2^ | - | - | [10] |
| AT1 | VHL | - | - | [10] |
Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are employed to characterize the mechanism of action of VH032-based PROTACs.
Ternary Complex Formation Assays
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions.[11][12] It utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor) labeled with a fluorescent ligand.[12] Proximity between the donor and acceptor upon ternary complex formation results in energy transfer and a detectable BRET signal.
Experimental Workflow:
Caption: Workflow for a NanoBRET™ assay to assess ternary complex formation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium.
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.[12]
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells into 96- or 384-well assay plates.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the VH032-based PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Reagent Addition:
-
Signal Measurement:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[13]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.[13]
-
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[2][14] It can be used to characterize both binary and ternary complex formation.[2]
Experimental Workflow:
Caption: Workflow for an SPR assay to characterize PROTAC binding kinetics.
Detailed Protocol:
-
Immobilization:
-
Immobilize the purified VHL E3 ligase complex onto an SPR sensor chip.[15]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the VH032-based PROTAC over the sensor surface to measure its binding to VHL.[2]
-
In a separate experiment, immobilize the target protein and inject the PROTAC to measure their binary interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein over the VHL-immobilized surface.[15] The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).[15]
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6][16]
Detailed Protocol:
-
Sample Preparation:
-
Purify the target protein and the VHL E3 ligase complex.
-
Prepare solutions of the PROTAC, target protein, and VHL in the same buffer to minimize heats of dilution.[6]
-
-
Binary Titration:
-
Titrate the PROTAC into the sample cell containing either the target protein or VHL to determine the binary binding thermodynamics.[8]
-
-
Ternary Titration:
-
To measure ternary complex formation, titrate a solution of VHL into the sample cell containing a pre-formed binary complex of the PROTAC and the target protein.[17]
-
-
Data Analysis:
-
Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.[16]
-
Target Protein Degradation Assays
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[18] It is a standard method to determine the DC50 and Dmax of a PROTAC.[18]
Detailed Protocol:
-
Cell Treatment:
-
Plate cells and treat with a range of concentrations of the VH032-based PROTAC for a specified time.[19]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration of each lysate.[19]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[18]
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]
-
-
Detection and Analysis:
This powerful technique allows for the unbiased, global analysis of protein abundance changes in response to PROTAC treatment, enabling the assessment of both on-target degradation and off-target effects.[20]
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the VH032-based PROTAC or a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides.[13]
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags.[13]
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different conditions to determine the specificity and extent of target protein degradation.[20]
-
Membrane Permeability Assay
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for oral absorption and cell penetration.[21][22]
Detailed Protocol:
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[21]
-
-
Assay Setup:
-
The test compound is added to the donor wells of the filter plate.
-
The filter plate is placed on top of an acceptor plate containing buffer.[22]
-
-
Incubation:
-
The plate sandwich is incubated to allow the compound to diffuse from the donor to the acceptor compartment.[22]
-
-
Quantification:
-
The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.[22]
-
-
Permeability Calculation:
-
The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
-
Conclusion
VH032-based PROTACs represent a powerful and versatile strategy for targeted protein degradation. A thorough understanding of their mechanism of action, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is crucial for the successful design and development of novel therapeutics. By systematically evaluating ternary complex formation, degradation efficacy, and pharmacokinetic properties, researchers can optimize the performance of these innovative molecules and unlock their full therapeutic potential.
References
- 1. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. ProteomeXchange Dataset PXD057431 [proteomecentral.proteomexchange.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. sapient.bio [sapient.bio]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide on the Role of VHL in PROTAC-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: VHL as a Cornerstone in Targeted Protein Degradation
The Von Hippel-Lindau (VHL) protein is a critical component of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL2^VHL^ complex.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][3][4] The discovery of small-molecule ligands that can recruit VHL has been a watershed moment for the field of targeted protein degradation (TPD), enabling the development of Proteolysis Targeting Chimeras (PROTACs).[1][5]
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][6] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][8] By bringing the POI and an E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][10] VHL has emerged as one of the most successfully and widely utilized E3 ligases in PROTAC design due to the availability of high-affinity, well-characterized small-molecule ligands.[1][11]
This guide provides a comprehensive technical overview of the role of VHL in PROTAC-mediated protein degradation, detailing the underlying biological pathways, experimental methodologies for characterization, and quantitative data for key VHL-based PROTACs.
The VHL/HIF-1α Signaling Pathway and its Exploitation by PROTACs
Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[2][12] This post-translational modification creates a binding site for VHL, which recognizes and binds to the hydroxylated HIF-1α.[2][4] As part of the CRL2^VHL^ complex, VHL facilitates the poly-ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[2][3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation.[12] Consequently, VHL cannot recognize HIF-1α, leading to its stabilization and the activation of hypoxic response genes.[4][13]
VHL-recruiting PROTACs effectively mimic the natural interaction between VHL and hydroxylated HIF-1α. The VHL ligand component of the PROTAC binds to the same site on VHL that recognizes HIF-1α.[2] This allows the PROTAC to co-opt the entire CRL2^VHL^ machinery to target a completely different protein—the POI—for degradation.[14]
Figure 1. VHL pathway and PROTAC mechanism.
Key VHL Ligands and their Properties
The development of potent, non-peptidic small-molecule ligands for VHL was a crucial breakthrough for the PROTAC field.[2] These ligands are typically derived from the hydroxyproline (Hyp) core of the HIF-1α peptide that binds to VHL.[2] Structure-activity relationship (SAR) studies have led to the optimization of these ligands for improved binding affinity and drug-like properties.
| Ligand | Binding Affinity (K D ) to VHL | Key Features | Reference(s) |
| VH032 | ~189 nM | One of the foundational VHL ligands, widely used in early PROTAC designs. | [2][15] |
| VH101 | Nanomolar range | Optimized from VH032 with improved binding affinity. | [15] |
| VH298 | ~92 nM | A potent and selective VHL inhibitor, also used as a VHL ligand in PROTACs. | [3][15] |
The PROTAC Catalytic Cycle: A Step-by-Step Workflow
The mechanism of action of a VHL-based PROTAC can be broken down into a series of distinct steps, forming a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple POI molecules.[8][10]
Figure 2. The catalytic cycle of a VHL-based PROTAC.
Experimental Protocols for Characterizing VHL-based PROTACs
A multi-faceted experimental approach is required to fully characterize the activity of a VHL-based PROTAC. Key assays focus on evaluating binary and ternary complex formation, ubiquitination, and cellular degradation of the target protein.[16][17]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[18][19] Several biophysical techniques can be employed to quantify the formation and stability of the POI-PROTAC-VHL complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: This proximity-based assay measures the energy transfer between a donor fluorophore (e.g., on VHL) and an acceptor fluorophore (e.g., on the POI) when brought into close proximity by the PROTAC.[10]
-
Methodology:
-
Label purified VHL and POI with appropriate donor (e.g., Terbium chelate) and acceptor (e.g., FITC) fluorophores.
-
Incubate the labeled proteins with varying concentrations of the PROTAC.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of ternary complex formed.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
Titrate the PROTAC into a solution containing the POI and VHL.
-
Measure the heat evolved or absorbed after each injection.
-
Fit the resulting data to a binding model to determine the thermodynamic parameters of ternary complex formation.
-
-
-
NanoBRET™ Ternary Complex Assay:
-
Principle: A live-cell proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged protein (e.g., POI) and a fluorescently labeled HaloTag® fusion protein (e.g., VHL).[19][20]
-
Methodology:
-
Co-express the NanoLuc®-POI and HaloTag®-VHL fusion proteins in cells.
-
Add the HaloTag® ligand labeled with a fluorescent reporter.
-
Treat cells with the PROTAC.
-
Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorophore) emission. The BRET ratio indicates ternary complex formation in a cellular context.[20]
-
-
Ubiquitination Assays
Confirming that the PROTAC induces ubiquitination of the POI is a critical step in establishing its mechanism of action.[9][21]
-
In Vitro Ubiquitination Assay:
-
Principle: This cell-free assay reconstitutes the ubiquitination cascade to directly measure the PROTAC-dependent ubiquitination of the POI.[9]
-
Methodology:
-
Combine purified POI, VHL complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction to allow for ubiquitination.
-
Stop the reaction and analyze the results by Western blot, probing for the POI to detect higher molecular weight bands corresponding to poly-ubiquitinated species.
-
-
-
Cellular Ubiquitination Assay (Immunoprecipitation):
-
Principle: This assay detects the ubiquitination of the POI within a cellular environment.
-
Methodology:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody to detect ubiquitinated POI.[21]
-
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein.[7][]
-
Western Blotting:
-
Principle: A semi-quantitative method to measure the abundance of the POI in cells after PROTAC treatment.
-
Methodology:
-
Treat cells with a dose-response of the PROTAC for a specified time course.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the POI.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Quantify band intensity to determine the DC 50 (concentration for 50% degradation) and D max (maximum degradation).[23]
-
-
-
HiBiT-based Degradation Assay:
-
Principle: A quantitative live-cell assay that utilizes a small 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous gene of the POI. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged POI.[17]
-
Methodology:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI.
-
Treat the cells with the PROTAC.
-
At various time points, lyse the cells and add the LgBiT protein and substrate.
-
Measure luminescence to quantify the remaining POI levels.
-
-
Figure 3. Experimental workflow for VHL-PROTAC evaluation.
Quantitative Data for Representative VHL-based PROTACs
The efficacy of VHL-based PROTACs is typically quantified by their DC 50 and D max values. The following table summarizes data for several well-characterized VHL-based PROTACs.
| PROTAC | Target Protein | VHL Ligand | DC 50 | D max | Cell Line | Reference(s) |
| MZ1 | BRD4 | VH032 derivative | ~25 nM | >90% | HeLa | [2][24] |
| ARV-771 | BRD2/3/4 | VH032 derivative | <5 nM | >95% | LNCaP | [2] |
| DT2216 | BCL-XL | VH032 derivative | ~5 nM | >90% | MOLT-4 | [25] |
| ACBI2 | SMARCA2 | Proprietary | 1 nM | >95% | RKO | [25] |
| GP262 | PI3K/mTOR | VH032 | p110α: 227.4 nMmTOR: 45.4 nM | p110α: 71.3%mTOR: 74.9% | MDA-MB-231 | [26] |
Conclusion and Future Directions
The recruitment of the VHL E3 ligase has been a cornerstone of PROTAC technology, enabling the development of potent and selective degraders for a wide range of therapeutic targets. The well-defined interaction between VHL and its ligands, coupled with a robust toolkit of biochemical and cellular assays, has facilitated the rational design and optimization of VHL-based PROTACs.[1][5]
Future research in this area will likely focus on several key aspects:
-
Expanding the E3 Ligase Toolbox: While VHL has been incredibly successful, exploring and developing ligands for other E3 ligases will expand the scope of TPD, potentially overcoming resistance mechanisms and enabling tissue-specific degradation.[27][28]
-
Optimizing Drug-like Properties: Continued efforts are needed to improve the pharmacokinetic and pharmacodynamic properties of VHL-based PROTACs to enhance their clinical translatability.[8]
-
Understanding Resistance Mechanisms: Investigating how cells develop resistance to VHL-based PROTACs, such as through mutations in VHL or other components of the UPS, will be crucial for developing next-generation degraders.[27]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Protein Degradation and PROTACs [promega.sg]
- 7. reactionbiology.com [reactionbiology.com]
- 8. mdpi.com [mdpi.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 13. Discovery of potent hypoxia-inducible factor-1α (HIF-1α) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 28. merckmillipore.com [merckmillipore.com]
A Technical Guide to VH032 Amide-AlkylC5-Azide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of VH032 amide-alkylC5-azide as a foundational building block for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles of PROTAC technology, focusing on the practical application of this specific VHL E3 ligase ligand-linker conjugate. Detailed experimental protocols, quantitative data for representative VH032-based PROTACs, and visual diagrams of key processes are provided to facilitate the successful design, synthesis, and evaluation of novel protein degraders.
Introduction to PROTAC Technology and the Role of VH032
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC development. VH032 is a potent and well-characterized ligand for VHL, with a binding affinity (Kd) of approximately 185 nM.[1] The derivative, VH032 amide-alkylC5-azide , is a ready-to-use chemical tool that incorporates the VHL ligand, a flexible five-carbon alkyl linker, and a terminal azide group. This azide functionality allows for straightforward and efficient conjugation to a POI ligand containing a compatible reactive group, such as an alkyne, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".
Quantitative Data of Representative VH032-Based PROTACs
The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein. The following table summarizes key quantitative data for several well-characterized VH032-based PROTACs.
| PROTAC Name | Target Protein(s) | Target Binding Affinity (Kd, nM) | VHL Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-771 | BRD2/3/4 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6[2] | Not explicitly stated, but derived from VH032 | <5 | >90 | 22Rv1 (Prostate Cancer)[3][4] |
| BETd-260 (Unnamed in source) | BRD4 | Not explicitly stated | Not explicitly stated | 70 | >90 | Not explicitly stated |
| GSK215 (FAK Degrader) | FAK | Not explicitly stated | Not explicitly stated | 1.5 | 99 | Not explicitly stated[5] |
| MS33 (WDR5 Degrader) | WDR5 | Not explicitly stated | Not explicitly stated | 260 | 71 | Not explicitly stated[5] |
| CM11 (Homo-PROTAC) | VHL | 11 (for VCB complex) | 11 (for VCB complex) | 10-100 | Not explicitly stated | HeLa, 786-O |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Logical Relationships
The mechanism of action of a VH032-based PROTAC involves a series of orchestrated molecular events, as depicted in the following diagrams.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical relationship of PROTAC components.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a PROTAC using VH032 amide-alkylC5-azide.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of VH032 amide-alkylC5-azide to a POI ligand functionalized with a terminal alkyne.
Materials:
-
VH032 amide-alkylC5-azide
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Reaction vial
-
Stir plate
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and VH032 amide-alkylC5-azide (1 to 1.2 equivalents) in a suitable solvent (e.g., t-BuOH/H2O 1:1).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a VH032-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general framework for assessing the formation of the POI-PROTAC-VHL ternary complex using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI)
-
Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged VBC)
-
VH032-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-His AlphaLISA Acceptor beads)
-
AlphaLISA donor beads (e.g., Glutathione Donor beads)
-
Assay buffer
-
384-well microplate
-
Alpha-enabled plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
In a 384-well microplate, add the tagged POI and the tagged VBC complex at optimized concentrations.
-
Add the diluted PROTAC compound to the wells. Include a no-PROTAC control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and incubate further in the dark.
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the potency of ternary complex formation.
Experimental Workflow
The development of a PROTAC using VH032 amide-alkylC5-azide follows a logical progression of synthesis, characterization, and biological evaluation.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Group in VH032 Linkers: A Technical Guide to its Function in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in the design of many potent PROTACs is the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. This guide provides an in-depth technical examination of the crucial role of the azide functional group when incorporated into the linker of VH032. Primarily serving as a versatile chemical handle for "click chemistry," the azide group facilitates the modular and efficient synthesis of PROTACs. Furthermore, this guide will explore its potential application in photoaffinity labeling for target identification and validation.
Core Function: A Gateway to Modular PROTAC Synthesis via Click Chemistry
The principal function of the terminal azide group on a VH032 linker is to serve as a highly efficient and specific reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[][2][3] This bioorthogonal reaction enables the covalent ligation of the VH032-linker-azide moiety to a second molecule containing a terminal alkyne—typically a ligand designed to bind to a specific protein of interest (POI). The result is the rapid and high-yield formation of a stable triazole linkage, completing the synthesis of the bifunctional PROTAC molecule.[]
The modularity afforded by this approach is a significant advantage in PROTAC development. It allows for the rapid generation of a library of PROTACs by combining a single VH032-azide building block with a variety of alkyne-functionalized POI ligands. This facilitates the optimization of linker length, composition, and attachment points, which are critical determinants of PROTAC efficacy.[2]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
The following is a representative protocol for the CuAAC reaction to conjugate a VH032-linker-azide with an alkyne-modified target protein ligand.
Materials:
-
VH032-linker-azide
-
Alkyne-modified protein of interest (POI) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand
-
Degassed solvents (e.g., DMSO, t-BuOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of VH032-linker-azide in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified POI ligand in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the VH032-linker-azide (1.0 equivalent).
-
Add the alkyne-modified POI ligand (1.0-1.2 equivalents).
-
Add the solvent of choice (e.g., a 1:1 mixture of t-BuOH and H₂O or DMSO). The final concentration of the reactants should be in the range of 1-10 mM.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Initiation of the Click Reaction:
-
In a separate vial, premix the CuSO₄ solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents).
-
Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the main reaction vial.
-
Immediately add the premixed CuSO₄/ligand solution to the reaction vial.
-
Seal the vial under an inert atmosphere.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC, until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
-
Quantitative Data on VH032-Based PROTACs
The following tables summarize key quantitative data for representative PROTACs synthesized using VH032, illustrating their degradation efficiency.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| MZ1 | BRD4 | HeLa | <100 | >90% | [] |
| ARV-771 | BRD2/3/4 | Prostate Cancer Cells | <1 | >90% | [] |
| Compound 7 | HDAC1/3 | HCT116 | 910/640 | >50% | [4] |
| NC-1 | BTK | Mino | 2.2 | 97% | [5] |
| SIM1 | BRD2/3/4 | HEK293 | 0.06-0.4 | >90% | [6] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Signaling Pathways Modulated by VH032-Based PROTACs
A frequent target for PROTACs constructed with VH032 is the bromodomain and extraterminal domain (BET) protein family, particularly BRD4.[7][8][9] BRD4 is a critical transcriptional coactivator that plays a key role in regulating the expression of oncogenes such as c-MYC.[10] By inducing the degradation of BRD4, these PROTACs can effectively downregulate the transcription of these key genes, leading to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway affected by BRD4 degradation.
Caption: BRD4 degradation pathway initiated by a VH032-based PROTAC.
Secondary Function: Photoaffinity Labeling for Target Identification
While the primary role of the azide group in VH032 linkers is for bioconjugation via click chemistry, aryl azides, in general, can also function as photoaffinity labels.[11][12] Upon exposure to UV light, an aryl azide generates a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including proteins.[11] This property can be exploited to identify the binding partners of a small molecule.
Although there are no prominent examples in the literature of a VH032-linker-azide being specifically used for photoaffinity labeling, a hypothetical experimental workflow can be proposed. This would involve synthesizing a VH032-based PROTAC with a photo-activatable aryl azide incorporated into the linker. This "photo-PROTAC" could then be used to covalently crosslink to its target protein and potentially other proteins within the ternary complex upon UV irradiation, allowing for their subsequent identification by mass spectrometry.
Hypothetical Experimental Workflow for Photoaffinity Labeling
Caption: Hypothetical workflow for target identification using a photo-activatable VH032-based PROTAC.
Conclusion
The incorporation of an azide group into the linker of the VHL E3 ligase ligand VH032 is a powerful and versatile strategy in the development of PROTACs. Its primary and most impactful function is to enable the rapid, modular, and high-yield synthesis of these potent protein degraders through copper-catalyzed azide-alkyne cycloaddition. This "click chemistry" approach has significantly accelerated the optimization of PROTACs for various therapeutic targets. While its application in photoaffinity labeling is less common, the inherent photoreactive potential of aryl azides presents an intriguing avenue for future research in target identification and validation. A thorough understanding of the chemistry and application of the azide group is therefore essential for researchers and scientists working at the forefront of targeted protein degradation.
References
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of VH032 to the Von Hippel-Lindau Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity between the small molecule ligand VH032 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase protein. VH032 is a critical component in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality. A thorough understanding of its interaction with VHL is paramount for the design and optimization of effective protein degraders. This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant biological pathways.
Quantitative Binding Affinity Data
The binding affinity of VH032 for the VHL protein has been characterized by multiple biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower value indicating a higher binding affinity. The data presented below has been compiled from various studies and is presented for comparative analysis. The binding is typically assessed using the VHL-elongin-C-elongin-B (VCB) protein complex.
| Ligand | Assay Method | Affinity Constant | Value | Reference |
| VH032 | Not Specified | Kd | 185 nM | [1][2][3] |
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kd | 3.01 nM | [4][5] |
| BODIPY FL VH032 | Fluorescence Polarization (FP) | Kd | 100.8 nM | [4][5] |
| VH032 | TR-FRET | IC50 | 77.8 nM | [4] |
| VH032 | TR-FRET | Ki | 33.4 nM | [4] |
| VH032 | Fluorescence Polarization (FP) | IC50 | 352.2 nM | [4] |
| VH032 | Fluorescence Polarization (FP) | Ki | 142.1 nM | [4] |
Signaling Pathway and Mechanism of Action
The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to recognize and target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. This process is crucial for regulating the cellular response to changes in oxygen levels. VH032 is a synthetic ligand designed to mimic the binding of the hydroxylated HIF-1α to VHL, thereby competitively inhibiting the VHL/HIF-1α interaction.[1] In the context of PROTACs, VH032 serves as the VHL-recruiting element, bringing the E3 ligase in close proximity to a target protein for degradation.
Experimental Protocols
The determination of VH032's binding affinity to VHL relies on a variety of biophysical assays. While specific parameters may vary between laboratories, the fundamental principles of these techniques are described below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.
Methodology:
-
A solution of the VCB complex is placed in the sample cell of the calorimeter.
-
A solution of VH032 is loaded into a syringe.
-
The VH032 solution is titrated into the VCB solution in small, sequential injections.
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (VH032) to a ligand (VCB complex) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Methodology:
-
The VCB protein complex is immobilized on a sensor chip.
-
A solution containing VH032 at various concentrations is flowed over the sensor surface (association phase).
-
The binding of VH032 to the immobilized VCB complex is monitored as a change in the SPR signal.
-
A buffer solution without VH032 is then flowed over the surface to monitor the dissociation of the complex (dissociation phase).
-
The sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand upon binding to a larger protein. When a small, fluorescently labeled ligand (like a derivative of VH032) tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein (VCB complex), the tumbling rate slows, and the emitted light becomes more polarized.
Methodology:
-
A fluorescently labeled version of VH032 (e.g., BODIPY FL VH032) is used as a probe.[4]
-
The probe is incubated with the VCB protein complex.
-
Increasing concentrations of unlabeled VH032 are added to competitively displace the fluorescent probe.
-
The fluorescence polarization is measured at each concentration of the competitor.
-
The data are plotted as fluorescence polarization versus the concentration of the unlabeled ligand.
-
The IC50 value (the concentration of unlabeled ligand that displaces 50% of the bound fluorescent probe) is determined and can be used to calculate the inhibition constant (Ki).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, fluorescence-based assay that measures the proximity of two molecules. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Methodology:
-
The VCB complex is labeled with a donor fluorophore (e.g., a terbium-labeled antibody that binds to a tag on the VCB complex).[4]
-
A derivative of VH032 is labeled with an acceptor fluorophore (e.g., BODIPY FL).[4]
-
When the labeled VH032 binds to the labeled VCB complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
Unlabeled VH032 is added as a competitor, which displaces the labeled ligand and disrupts the FRET signal.
-
The TR-FRET signal is measured at various concentrations of the unlabeled VH032.
-
The IC50 and subsequently the Ki values are determined from the dose-response curve.
Conclusion
The VH032 ligand exhibits a nanomolar binding affinity for the VHL protein, a property that has been rigorously quantified by a suite of biophysical techniques. This high-affinity interaction is fundamental to its role as an inhibitor of the VHL/HIF-1α interaction and its successful application in the development of PROTACs. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and optimization of VHL ligands in the pursuit of novel therapeutics. The crystal structure of the VCB complex in with VH032 (PDB: 4W9H) provides a detailed atomic-level understanding of this critical interaction, further guiding structure-based drug design efforts.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Core Physicochemical Properties of VH 032 Amide-AlkylC5-Azide: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties, experimental considerations, and signaling pathway context of VH 032 amide-alkylC5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Physicochemical Properties
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for straightforward incorporation into PROTAC constructs. It features the VH032 VHL ligand connected to a five-carbon alkyl linker terminating in an azide group, which allows for efficient conjugation to a target protein ligand via click chemistry or other azide-reactive coupling methods.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C28H39N7O4S | |
| Molecular Weight | 569.73 g/mol | |
| CAS Number | 2821804-11-7 | |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Experimental Protocols and Considerations
While a detailed, step-by-step synthesis protocol for this compound is not publicly disclosed, a general synthetic workflow can be inferred from standard organic chemistry principles and literature on similar compounds. The synthesis would likely involve the coupling of a protected 6-azidohexanoic acid with the amine precursor of the VH032 ligand, followed by deprotection.
General Workflow for PROTAC Synthesis using this compound
The terminal azide group of this compound is primarily utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it with a target protein ligand bearing a terminal alkyne.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful conjugation.
Signaling Pathway Involvement: The PROTAC Mechanism
This compound, as a VHL ligand, is a critical component for hijacking the ubiquitin-proteasome system to induce targeted protein degradation. The resulting PROTAC molecule acts as a bridge, bringing a target protein into close proximity with the VHL E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Application in Targeting Specific Signaling Pathways
PROTACs constructed with this compound can be designed to target key proteins in various disease-related signaling pathways. For instance, by attaching a ligand for a specific kinase, the PROTAC can target that kinase for degradation, thereby downregulating its respective pathway. Examples of pathways that have been targeted using VHL-based PROTACs include:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. PROTACs can be designed to degrade key components like PI3K or mTOR.
-
TGF-β/Smad3 Signaling Pathway: Dysregulation of this pathway is implicated in fibrosis and cancer. A PROTAC could target Smad3 for degradation to mitigate its pathological effects.
The following diagram illustrates the targeted degradation of a hypothetical kinase within a simplified signaling cascade.
Conclusion
This compound is a versatile and indispensable tool for the development of VHL-based PROTACs. Its well-defined structure and reactive azide handle facilitate the efficient synthesis of novel protein degraders. A thorough understanding of its physicochemical properties and its role in the PROTAC mechanism is paramount for the successful design and execution of targeted protein degradation strategies in modern drug discovery.
References
VH032: A Versatile Molecular Tool for Interrogating E3 Ubiquitin Ligase Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of E3 ubiquitin ligases, the substrate recognition components of the ubiquitin-proteasome system (UPS), is a rapidly expanding field with significant implications for drug discovery and development. These enzymes play a pivotal role in regulating protein homeostasis and have been implicated in a myriad of human diseases, including cancer and neurodegenerative disorders. A key challenge in this field has been the development of specific and potent molecular tools to probe the function of individual E3 ligases. VH032 has emerged as a cornerstone molecule in this endeavor, serving as a highly selective and potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of VH032, its mechanism of action, and its application as a critical component of Proteolysis Targeting Chimeras (PROTACs) for studying E3 ubiquitin ligase biology and inducing targeted protein degradation.
VH032: A Potent Ligand for the VHL E3 Ubiquitin Ligase
VH032 is a synthetic small molecule designed to mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) to the VHL E3 ligase complex.[1][2] Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL, which subsequently leads to the ubiquitination and proteasomal degradation of HIF-1α. By competitively binding to the HIF-1α binding pocket of VHL, VH032 disrupts this interaction, leading to the stabilization of HIF-1α and the induction of a hypoxic response.[3]
Quantitative Binding Affinity of VH032
The binding affinity of VH032 to the VHL E3 ligase complex has been extensively characterized using various biophysical techniques. The dissociation constant (Kd) is consistently reported to be in the nanomolar range, highlighting its high potency.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Technique | Reference |
| VH032 | VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
VH032 in Proteolysis Targeting Chimeras (PROTACs)
The true power of VH032 as a research tool lies in its incorporation into PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase, such as VH032. By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Mechanism of Action of VH032-based PROTACs
The following diagram illustrates the catalytic mechanism of a VH032-based PROTAC in inducing the degradation of a target protein.
Caption: Mechanism of VH032-based PROTACs.
Quantitative Degradation Efficiency of VH032-based PROTACs
The efficacy of PROTACs is typically quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes the degradation efficiency of selected VH032-based PROTACs against various protein targets.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | H661 | 8 nM | >95% | |
| MZ1 | BRD4 | H838 | 23 nM | >95% | |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM - <5 nM | Not Reported | [4] |
| SIM1 | BET proteins | HEK293 | 0.7 - 9.5 nM | Not Reported | [5] |
| GP262 | PI3Kγ | THP-1 | 88.4 ± 14.2 nM | >70% | [6] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of VH032 and VH032-based PROTACs in research. Below are methodologies for key experiments.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a VH032-based PROTAC.
Materials:
-
Cell culture reagents
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the VH032-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[7][8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[9][10][11]
Materials:
-
Purified VHL E3 ligase complex
-
VH032 or VH032-based PROTAC
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the purified VHL complex and dissolve the VH032/PROTAC in the same dialysis buffer to ensure a perfect match.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the VHL complex (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the VH032/PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks and plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
In-Cell Ubiquitination Assay
This assay is used to demonstrate that the PROTAC-induced degradation of the target protein is dependent on the ubiquitination machinery.
Materials:
-
Cells expressing the target protein
-
VH032-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the VH032-based PROTAC and/or a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours prior to harvesting) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Perform a western blot as described previously, but probe with an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated samples indicates an increase in the ubiquitination of the target protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.
VHL-Mediated Ubiquitination Pathway
Caption: VHL-mediated ubiquitination pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for PROTAC evaluation.
Conclusion
VH032 has proven to be an indispensable tool for the study of E3 ubiquitin ligase biology. Its high affinity and selectivity for VHL make it an ideal anchor for the development of PROTACs, which have revolutionized the field of targeted protein degradation. This guide provides a foundational understanding of VH032, its applications, and the key experimental methodologies required for its effective use in research and drug development. As our understanding of the ubiquitin-proteasome system continues to grow, the utility of versatile molecular probes like VH032 will undoubtedly continue to expand, paving the way for new therapeutic strategies and a deeper comprehension of cellular protein regulation.
References
- 1. VH032 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using VH032 Amide-AlkylC5-Azide and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and VH032 is a well-established ligand for VHL.[1][3]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing VH032 amide-alkylC5-azide , a functionalized VHL ligand readily available for conjugation. The synthesis is achieved through a highly efficient and versatile "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[][4][5] This method allows for the rapid and reliable coupling of the VH032-azide moiety with an alkyne-functionalized ligand for the target protein, forming a stable triazole linkage.[4][5]
Principle of the Method
The core of the synthetic strategy is the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable 1,2,3-triazole ring by covalently joining an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance the reaction efficiency and prevent oxidative side reactions.[6][7]
The modular nature of this approach allows for the synthesis of a diverse library of PROTACs by varying the alkyne-containing target protein ligand.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| VH032 amide-alkylC5-azide | Commercially available | Store at -20°C. |
| Alkyne-functionalized POI ligand | Synthesized in-house or custom synthesis | Purity should be >95%. |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS grade or higher | Prepare a fresh stock solution. |
| Sodium ascorbate | ACS grade or higher | Prepare a fresh stock solution. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercially available | Optional but recommended. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.9% | Reaction solvent. |
| Dichloromethane (DCM) | HPLC grade | For workup. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | For workup. | |
| Brine (saturated aqueous NaCl) | For workup. | |
| Anhydrous sodium sulfate (Na₂SO₄) | For drying. | |
| Solvents for chromatography (e.g., DCM, methanol, acetonitrile, water) | HPLC grade | For purification. |
| Reverse-phase HPLC column (e.g., C18) | For purification. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC-mediated PROTAC Synthesis
This protocol outlines the general steps for the copper-catalyzed click reaction between VH032 amide-alkylC5-azide and an alkyne-functionalized POI ligand.
1. Preparation of Stock Solutions:
-
VH032 amide-alkylC5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-functionalized POI ligand: Prepare a 12 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each reaction.
-
THPTA (optional): Prepare a 50 mM stock solution in deionized water.
2. Reaction Setup: a. To a clean, dry reaction vial, add the VH032 amide-alkylC5-azide stock solution (1.0 equivalent). b. Add the alkyne-functionalized POI ligand stock solution (1.2 equivalents). c. Add anhydrous DMSO to achieve a final reaction concentration of approximately 5-10 mM. d. If using THPTA, add the THPTA stock solution (0.5 equivalents). e. Add the copper(II) sulfate stock solution (0.2 equivalents). f. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0 equivalent).
3. Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
4. Reaction Work-up: a. Once the reaction is complete, dilute the mixture with dichloromethane (DCM). b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid as a modifier).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
6. Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR spectroscopy.
Quantitative Data Summary (Exemplary)
The following table provides an example of the quantitative data that should be collected for the synthesis. Actual results will vary depending on the specific POI ligand used.
| Parameter | Value |
| Starting Materials | |
| VH032 amide-alkylC5-azide (MW: 569.73 g/mol ) | 10.0 mg (0.0175 mmol) |
| Alkyne-POI Ligand (MW: ~400 g/mol ) | 8.4 mg (0.021 mmol) |
| Reaction Conditions | |
| Solvent (DMSO) | 2.0 mL |
| Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Product | |
| PROTAC (MW: ~969.73 g/mol ) | |
| Yield | 12.5 mg (73%) |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| LC-MS (m/z) | [M+H]⁺ calculated: 970.4; found: 970.5 |
| ¹H NMR | Consistent with the proposed structure |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A streamlined workflow for the synthesis and purification of PROTACs.
Logical Relationship of CuAAC Reaction Components
Caption: Key components and their roles in the CuAAC reaction for PROTAC synthesis.
References
- 1. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for VH 032 Amide-AlkylC5-Azide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. VH 032 is a potent and well-characterized ligand for VHL.
This document provides detailed application notes and protocols for VH 032 amide-alkylC5-azide , a functionalized building block designed for the efficient synthesis of VHL-recruiting PROTACs. This reagent incorporates the VH 032 VHL ligand, a 5-carbon alkyl linker, and a terminal azide group. The azide handle allows for facile and specific conjugation to a POI ligand functionalized with an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.
Signaling Pathway of VHL-based PROTACs
VHL-based PROTACs orchestrate the degradation of a target protein through a catalytic cycle. The PROTAC first simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.
Data Presentation
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Below is a table with representative data for a VHL-recruiting PROTAC targeting Bromodomain-containing protein 4 (BRD4), illustrating typical degradation performance. Please note that this data is for a representative PROTAC and the performance of a PROTAC synthesized with this compound will be dependent on the specific POI ligand.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative VHL-PROTAC | BRD4 | HeLa | 25 | >95 |
| Negative Control | BRD4 | HeLa | >10000 | <10 |
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Dimethyl sulfoxide (DMSO)
-
Preparative reverse-phase HPLC
-
Lyophilizer
Protocol:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.0 - 1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the solution from step 1, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DMSO and filter.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR.
Application Notes and Protocols for Developing Novel Cancer Therapeutics Using VH032 Amide-AlkylC5-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A key component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC development.[1]
VH032 is a well-characterized, high-affinity small molecule ligand for VHL.[2][3] The derivative, VH032 amide-alkylC5-azide , is a functionalized building block designed for the efficient synthesis of PROTACs. It incorporates the VH032 VHL ligand, a flexible five-carbon alkyl linker, and a terminal azide group. This azide functionality allows for straightforward conjugation to a target protein ligand containing a terminal alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5]
These application notes provide a comprehensive guide to utilizing VH032 amide-alkylC5-azide for the development of novel cancer therapeutics, including detailed protocols for PROTAC synthesis, in vitro characterization, and in vivo evaluation.
Mechanism of Action
A PROTAC synthesized using VH032 amide-alkylC5-azide is a heterobifunctional molecule. One end binds to the VHL E3 ligase via the VH032 moiety, while the other end binds to a specific protein of interest (POI) implicated in cancer. This simultaneous binding event brings the POI into close proximity with the VHL E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and subsequent therapeutic effects.[1]
Data Presentation: Efficacy of VH032-Based PROTACs in Cancer Models
The following tables summarize the in vitro efficacy of various PROTACs constructed using VH032 as the VHL ligand against different cancer-related protein targets. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of VH032-Based PROTACs
| PROTAC Name/ID | Target Protein | Cancer Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | Androgen Receptor | LNCaP (Prostate) | 0.2-1 | >95 | [5] |
| ARD-69 | Androgen Receptor | VCaP (Prostate) | 0.76 | ~100 | [6] |
| ARV-771 | BRD4 | 22Rv1 (Prostate) | < 5 | Not Reported | [6] |
| GMB-475 | BCR-ABL | K562 (Leukemia) | 340 | Not Reported | [7] |
| GMB-805 | BCR-ABL | K562 (Leukemia) | 30 | Not Reported | [7] |
| SIAIS178 | BCR-ABL | K562 (Leukemia) | 8.5 | Not Reported | [7] |
| CM11 (Homo-PROTAC) | VHL | HeLa (Cervical) | 10-100 | Not Reported | [1] |
| GP262 | PI3K/mTOR | MDA-MB-231 (Breast) | 42.23-227.4 | 71.3-88.6 | [8] |
Table 2: Anti-proliferative Activity (IC50) of VH032-Based PROTACs
| PROTAC Name/ID | Target Protein | Cancer Cell Line | IC50 (nM) | Reference |
| ARV-771 | BRD4 | 22Rv1 (Prostate) | < 1 | [6] |
| SIAIS178 | BCR-ABL | K562 (Leukemia) | 24 | [7] |
| GMB-475 | BCR-ABL | Ba/F3 | 1110 | [9] |
| I-6 (Peptide-based) | Estrogen Receptor α | MCF-7 (Breast) | 9700 | [10] |
| GP262 | PI3K/mTOR | MDA-MB-231 (Breast) | 68.0 | [8] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a novel PROTAC using VH032 amide-alkylC5-azide. For this example, we will consider the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The target protein ligand will be an alkyne-modified derivative of JQ1, a known BRD4 inhibitor.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate VH032 amide-alkylC5-azide with an alkyne-functionalized JQ1 ligand.
Materials:
-
VH032 amide-alkylC5-azide
-
Alkyne-functionalized JQ1
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (DMSO), deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a clean, dry vial, dissolve VH032 amide-alkylC5-azide (1.0 equivalent) and alkyne-functionalized JQ1 (1.1 equivalents) in a minimal amount of DMSO.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.05 equivalents) in deionized water.
-
Degas all solutions by bubbling with an inert gas for 10-15 minutes.
-
Under an inert atmosphere, add the copper/THPTA solution to the vial containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Induced BRD4 Degradation
This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line (e.g., MDA-MB-231).[1][11]
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized BRD4-PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the BRD4-PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the GAPDH loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the BRD4-PROTAC on the viability and proliferation of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.[12][13]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
Synthesized BRD4-PROTAC
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD4-PROTAC or DMSO control. Incubate for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 4: In Vivo Xenograft Mouse Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the BRD4-PROTAC in vivo.[2]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Synthesized BRD4-PROTAC
-
Vehicle solution for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the BRD4-PROTAC or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
-
-
Toxicity Assessment: Monitor the general health and body weight of the mice during the treatment period as an indicator of toxicity.
Mandatory Visualizations
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. lifesensors.com [lifesensors.com]
- 5. urotoday.com [urotoday.com]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROteolysis‐Targeting Chimeras (PROTACs) in leukemia: overview and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of cell-permeable peptide-based PROTACs targeting estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: VH 032 Amide-AlkylC5-Azide in the Development of Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VH 032 amide-alkylC5-azide for the development of chemical probes, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, experimental protocols, and data interpretation for the synthesis and application of these valuable research tools.
Introduction to VH 032 and PROTAC Technology
VH 032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The this compound derivative is a functionalized building block designed for the efficient synthesis of chemical probes. It incorporates the VHL ligand, a flexible alkylC5 linker, and a terminal azide group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This technology offers a powerful method for selectively reducing the levels of a protein of interest within a cell, providing a distinct advantage over traditional inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for VH 032-related compounds and probes, including binding affinities and inhibitory concentrations. This data is crucial for probe design and for interpreting experimental results.
Table 1: Binding Affinities of VHL Ligands and Probes
| Compound | Assay Type | Target | Kd (nM) | Reference |
| BODIPY FL VH 032 | TR-FRET | VCB Complex | 3.01 | [1][2] |
| BODIPY FL VH 032 | FP | VCB Complex | 100.8 | [3] |
VCB Complex: VHL-ElonginC-ElonginB complex. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. FP: Fluorescence Polarization.
Table 2: IC50 and Ki Values of VHL Ligands in a Competitive TR-FRET Assay
| Compound | IC50 (nM) | Ki (nM) | Reference |
| VH 032 | 77.8 | 33.4 | [3] |
| VH 298 | 44.0 | 18.9 | [3] |
| MZ1 | 14.7 | 6.3 | [3] |
| VH 032 phenol | 34.0 | 14.6 | [3] |
| VH 032-PEG4-amine | 5.9 | 6.8 | [3] |
| VH 032 amine | 13,300 | 5,700 | [3] |
| Me-VH 032 amine | 7,900 | 3,400 | [3] |
| BOC-VH 032 | 4,900 | 2,100 | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. The assay utilized BODIPY FL VH 032 as the fluorescent probe.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Experimental Workflow: From Synthesis to Cellular Analysis
This diagram outlines the key steps in the development and evaluation of a chemical probe using this compound.
Caption: A logical workflow for the development of VH 032-based chemical probes, from synthesis to in vitro and cellular evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Chemical Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target ligand in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized target ligand in a 1.2:1 molar ratio in a suitable solvent mixture (e.g., DMSO/PBS).
-
Note: The final concentration of reactants should be in the low millimolar range.
-
-
Pre-complexation of Copper and Ligand (optional but recommended):
-
In a separate tube, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio. Allow this mixture to incubate for a few minutes.
-
-
Initiation of the Click Reaction:
-
Add the THPTA/CuSO4 complex to the reaction mixture containing the azide and alkyne.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of sodium ascorbate should be approximately 5-10 times that of the copper sulfate.
-
Note: The final concentration of DMSO in the reaction should be kept as low as possible to maintain the solubility of all components while minimizing potential protein denaturation if applicable.
-
-
Reaction Conditions:
-
Gently mix the reaction components.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for a few minutes.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired chemical probe.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This protocol is adapted from a published method and is designed to determine the binding affinity of unlabeled VHL ligands by measuring their ability to displace a fluorescent VH 032-based probe.
Materials:
-
GST-tagged VCB protein complex (VHL-ElonginC-ElonginB)
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
BODIPY FL VH 032 probe (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT)
-
Test compounds (unlabeled VHL ligands)
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the GST-VCB protein complex to a final concentration of 4 nM in assay buffer.
-
Dilute the Terbium-labeled anti-GST antibody to a final concentration of 4 nM in assay buffer.
-
Dilute the BODIPY FL VH 032 probe to a final concentration of 8 nM in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer containing a constant, low percentage of DMSO (e.g., 0.4%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with DMSO (for "no inhibition") and 5 µL of a saturating concentration of a known VHL ligand like unlabeled VH 032 (for "maximum inhibition").
-
Add 5 µL of the 4 nM GST-VCB protein complex to all wells except the "no protein" control wells.
-
Prepare a mixture of the Terbium-labeled anti-GST antibody and the BODIPY FL VH 032 probe.
-
Add 10 µL of this mixture to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 90-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (for the acceptor) and 620 nm (for the donor). A time delay of 60-100 µs and an integration time of 200-500 µs are typically used.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol is used to assess the efficacy of a VH 032-based PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
VH 032-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the VH 032-based PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (a known degrader for the target, if available).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane extensively.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
These protocols provide a solid foundation for the synthesis and application of chemical probes derived from this compound. Researchers should optimize these protocols for their specific target and experimental setup.
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with VH 032 Amide-AlkylC5-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][3][4]
This document provides detailed application notes and protocols for the use of VH 032 amide-alkylC5-azide , a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, in CuAAC reactions for the synthesis of PROTACs.[5][6][7] this compound incorporates the VHL ligand, a C5 alkyl linker, and a terminal azide group, making it ready for conjugation with an alkyne-modified protein of interest (POI) ligand.[5][6][7]
Principle of the Application: PROTAC Synthesis via CuAAC
The synthesis of a VHL-based PROTAC using this compound involves the Cu(I)-catalyzed reaction between the terminal azide of the VH 032 derivative and a terminal alkyne on a ligand that binds to the target protein. This reaction forms a stable triazole linker, covalently connecting the VHL ligand and the POI ligand to create the bifunctional PROTAC molecule.
Once formed, the PROTAC can simultaneously bind to the VHL E3 ubiquitin ligase and the target protein, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Technical Data for this compound
| Property | Value |
| Molecular Weight | 569.73 g/mol |
| Formula | C₂₈H₃₉N₇O₄S |
| Purity | ≥95% |
| CAS Number | 2821804-11-7 |
| Storage | Store at -20°C |
Experimental Protocols
Materials Required
-
This compound
-
Alkyne-modified protein of interest (POI) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous, degassed solvents (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
-
Reaction vials
-
Inert gas (Argon or Nitrogen)
-
Purification system (e.g., HPLC, flash chromatography)
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the required amount in anhydrous DMSO.
-
Alkyne-POI Ligand (10 mM): Dissolve the required amount in anhydrous DMSO.
-
Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
THPTA or TBTA (50 mM): Dissolve the ligand in deionized water (for THPTA) or DMSO (for TBTA).
General Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization for specific POI ligands.
-
To a reaction vial under an inert atmosphere, add the alkyne-POI ligand (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the chosen solvent to achieve a final concentration of approximately 1-10 mM of the limiting reagent.
-
In a separate vial, prepare the catalyst solution by mixing the copper(II) sulfate and the ligand (THPTA or TBTA) in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the reaction mixture to achieve a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding EDTA to chelate the copper catalyst.
-
Purify the resulting PROTAC molecule using an appropriate method such as reverse-phase HPLC or flash column chromatography.
-
Characterize the purified PROTAC by mass spectrometry and NMR.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the CuAAC synthesis of PROTACs using this compound. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Range | Notes |
| Yield | 60-95% | Yield is dependent on the purity of starting materials and optimization of reaction conditions. |
| Reaction Time | 4 - 24 hours | Reactions are typically monitored by LC-MS to determine completion. |
| VH 032 Azide:Alkyne Ligand Ratio | 1.1 : 1 | A slight excess of the azide component is often used to ensure complete consumption of the more valuable alkyne-modified ligand. |
| Copper Catalyst Loading | 1-10 mol% | Higher catalyst loading can increase reaction rates but may lead to side reactions or difficulties in purification. |
| Ligand to Copper Ratio | 5 : 1 | A 5-fold excess of the ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Visualizations
PROTAC Mechanism of Action Signaling Pathway
Caption: Mechanism of action for a PROTAC synthesized with VH 032.
Experimental Workflow for PROTAC Synthesis and Purification
Caption: Workflow for PROTAC synthesis using CuAAC.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Evaluation of VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly recruited E3 ligases in PROTAC development. PROTACs incorporating VH032 have demonstrated robust degradation of a wide array of target proteins. This document provides detailed application notes and protocols for the comprehensive cell-based evaluation of VH032-based PROTACs.
Mechanism of Action of VH032-Based PROTACs
A VH032-based PROTAC initiates the degradation process by forming a ternary complex with the target protein and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, and Cullin 2). This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule, being a catalyst, is then released to engage another target protein molecule.
Key Cell-Based Assays and Experimental Workflow
A systematic evaluation of a VH032-based PROTAC involves a series of cell-based assays to determine its efficacy, potency, mechanism of action, and potential off-target effects. The general workflow begins with assessing target protein degradation and cell viability, followed by more detailed mechanistic studies.
Data Presentation: Quantitative Analysis of VH032-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). Below is a summary of reported data for various VH032-based PROTACs.
| PROTAC Name/ID | Target Protein | Cell Line | DC50 | Dmax | Citation |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 nM | 88.6% | [1] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [1] |
| PROTAC 25 | BTK | RAMOS | Effective Degradation | >90% | [2] |
| UBX-382 | BTK (Wild-Type) | TMD-8 | Single-digit nM | >90% | [3] |
| A16 | Androgen Receptor (AR) | LNCaP | 10 nM | 33% | [4] |
| ARD-69 | Androgen Receptor (AR) | LNCaP | 0.86 nM | >90% | [4] |
| GW3965-PEG5-VH032 | LXRβ | HuH-7 | ~1 µM | ~70% | [5] |
| GSK215 | FAK | - | 1.5 nM | 99% | [6] |
Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol is fundamental for quantifying the degradation of the target protein.
Materials:
-
Appropriate cell line expressing the target protein
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the VH032-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate
-
VH032-based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere. Treat cells with a serial dilution of the VH032-based PROTAC for a specified duration (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the IC50 value.
Protocol 3: Ternary Complex Formation (Co-Immunoprecipitation)
This protocol confirms the PROTAC-dependent interaction between the target protein and VHL.
Materials:
-
Cells treated with PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132, to prevent degradation of the complex)
-
Non-denaturing lysis buffer
-
Primary antibody against VHL (or the target protein)
-
Control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-VHL antibody or control IgG overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein. A band corresponding to the target protein in the VHL immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.
Protocol 4: In-Cell Target Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein.
Materials:
-
Same as for Co-Immunoprecipitation (Protocol 3), with the addition of an anti-ubiquitin antibody.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (MG132). Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer to allow for immunoprecipitation.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Washing and Elution: Wash the beads thoroughly and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or distinct bands above the target protein's molecular weight in the PROTAC-treated sample indicates polyubiquitination.
Analysis of Downstream Signaling
Degradation of a target protein is expected to modulate its downstream signaling pathways. This analysis is crucial for understanding the functional consequences of PROTAC treatment.
Example: BRD4 Degradation BRD4 is a transcriptional co-activator that plays a critical role in the expression of oncogenes such as c-Myc.[7] Degradation of BRD4 by a VH032-based PROTAC is expected to lead to:
-
Downregulation of c-Myc, Bcl-2, and Cyclin D1 expression.[8]
-
Upregulation of apoptosis markers like Bim and cell cycle inhibitors like p21 and p27.[7]
-
Inhibition of cell proliferation and induction of apoptosis in cancer cells.[8]
Example: BTK Degradation Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell survival and proliferation.[9] Degradation of BTK by a VH032-based PROTAC can result in:
-
Inhibition of BTK autophosphorylation.[9]
-
Reduced phosphorylation of downstream signaling molecules such as PLCγ2, ERK, and AKT.[9][10]
-
Inhibition of B-cell activation and proliferation, making it a promising strategy for B-cell malignancies.[3]
Conclusion
The comprehensive evaluation of VH032-based PROTACs requires a multi-faceted approach, combining quantitative assays for degradation and viability with mechanistic studies to confirm the intended mode of action. The protocols and data presented in these application notes provide a robust framework for researchers to effectively characterize their novel PROTAC molecules, paving the way for the development of new and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination Assays for VH-032 Recruiting PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules designed to harness the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] PROTACs that incorporate the VH-032 moiety, or its derivatives, specifically hijack the von Hippel-Lindau (VHL) E3 ligase complex, one of the most widely utilized E3 ligases in PROTAC design.[3][4]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical event that brings the POI into proximity with the ligase's enzymatic machinery.[5] This proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the POI surface.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
In vitro ubiquitination assays are indispensable tools in the development and characterization of PROTACs.[2] They provide direct biochemical evidence of a PROTAC's ability to induce the ubiquitination of its target in a controlled, cell-free system.[8] These assays confirm the formation of a productive ternary complex and allow for the quantitative assessment of a PROTAC's efficiency, making them a crucial step before advancing to more complex cell-based or in vivo studies.[5][8]
PROTAC-Mediated Ubiquitination Pathway with VH-032
The mechanism of action for a VH-032-recruiting PROTAC involves several key steps, beginning with the recruitment of the VHL E3 ligase complex and culminating in the ubiquitination of the target protein. The VHL complex itself is a multi-subunit assembly, typically including VHL, Elongin C, Elongin B, Cullin 2, and Rbx1.[6]
Caption: VH-032 PROTAC-induced ubiquitination pathway.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro ubiquitination assay using purified components. The final analysis is performed by Western blotting to visualize the ubiquitination of the target protein.
Experimental Workflow
The overall process involves the preparation of reagents, assembly of the reaction on ice, incubation to allow for enzymatic activity, termination of the reaction, and finally, analysis of the products.
Caption: Step-by-step experimental workflow.
Materials and Reagents
The following table outlines the necessary components for the assay, with suggested final concentrations. Note that optimal concentrations may vary depending on the specific POI and PROTAC and should be determined empirically.
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme (human UBE1) | 1-5 µM | 50 - 100 nM | The first enzyme in the ubiquitination cascade. |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 10-50 µM | 100 - 500 nM | UBE2D-family enzymes are commonly used with the VHL complex.[6] |
| E3 Ligase Complex (CRL2-VHL) | 1-5 µM | 20 - 100 nM | Purified VHL-ElonginC-ElonginB (VCB) complex with Cullin2/Rbx1. |
| Ubiquitin (human, wild-type) | 1-2 mg/mL (~117-234 µM) | 5 - 10 µM | Can be untagged or tagged (e.g., His-tag) for different applications. |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein. |
| VH-032 PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM | A dose-response curve is recommended. |
| ATP Solution | 100 mM | 2 - 5 mM | Essential energy source for the E1 enzyme.[9] |
| 10X Ubiquitination Buffer | 10X | 1X | Typically 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To quench the reaction and prepare samples for electrophoresis. |
| Antibodies | As per datasheet | As per datasheet | Anti-POI and anti-Ubiquitin antibodies for Western blotting. |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to their final volume. |
Detailed Experimental Protocol
This protocol is for a standard 25 µL reaction volume. All steps involving enzymes should be performed on ice to prevent premature reactions.
2.1. Reaction Setup
-
Thaw Reagents : Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents at the bottom.
-
Prepare Master Mix : To ensure consistency, prepare a master mix containing all common reagents for the number of reactions planned (plus 10% extra volume). For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
| Reagent | Volume for 1 Rxn | Stock Conc. | Final Conc. |
| ddH₂O | Variable | N/A | N/A |
| 10X Ubiquitination Buffer | 2.5 µL | 10X | 1X |
| ATP | 1.25 µL | 100 mM | 5 mM |
| E1 Enzyme (UBE1) | 1.25 µL | 1 µM | 50 nM |
| E2 Enzyme (UBE2D2) | 1.25 µL | 5 µM | 250 nM |
| Ubiquitin | 2.0 µL | 1 mg/mL | ~8 µM |
| Protein of Interest (POI) | 1.25 µL | 5 µM | 250 nM |
| Total Master Mix Volume | 9.5 µL |
-
Assemble Final Reactions :
-
In new, separate tubes labeled for each condition, add the PROTAC or DMSO vehicle. For a 10 µM final concentration from a 200 µM stock, add 1.25 µL.
-
Add 13.25 µL of ddH₂O.
-
Add 9.5 µL of the Master Mix to each tube.
-
Finally, add 1.0 µL of the E3 Ligase Complex (e.g., 2.5 µM stock for 100 nM final) to initiate the reaction. The final volume will be 25 µL.
-
2.2. Control Reactions It is critical to include proper controls to validate the results:[8]
-
No PROTAC (- Cmpd) : Use an equivalent volume of DMSO to confirm that ubiquitination is PROTAC-dependent.
-
No E3 : Replace the E3 ligase with buffer to confirm the reaction is E3-dependent.
-
No E1 : Replace the E1 enzyme with buffer to confirm the reaction is ATP and E1-dependent.
-
No ATP : Replace ATP with buffer to confirm energy dependence.
2.3. Incubation
-
Gently mix the reactions and centrifuge briefly.
-
Incubate the reaction tubes at 30-37°C for 60-120 minutes. The optimal time may need to be determined empirically.
2.4. Reaction Termination
-
Stop the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Analysis by Western Blot
3.1. SDS-PAGE
-
Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
3.2. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3.3. Immunoblotting
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody : Incubate the membrane with a primary antibody raised against the POI overnight at 4°C. This antibody will detect both the unmodified POI and the higher molecular weight ubiquitinated species.[8]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
Data Presentation and Interpretation
The primary result of the assay is a Western blot image. Successful PROTAC-mediated ubiquitination is indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.[8] This "ladder" represents the addition of single (mono-) or multiple (poly-) ubiquitin molecules to the POI.
Interpretation of Results:
-
Positive Result : The lane containing the complete reaction mix (including the PROTAC) should show a clear ubiquitination ladder that is absent or significantly reduced in the control lanes.
-
Negative Controls : The "No PROTAC," "No E3," and "No E1" lanes should show little to no ubiquitination, confirming that the observed effect is specific and dependent on all key components of the system.[8]
Quantitative Data Analysis
The intensity of the ubiquitinated bands can be quantified using densitometry software (e.g., ImageJ). This allows for a quantitative comparison of the efficiency between different PROTACs or different concentrations of the same PROTAC.[6]
The following table provides a template for summarizing quantitative data from in vitro ubiquitination assays.
| PROTAC ID | Concentration (µM) | % POI Ubiquitinated (Densitometry) | UbC₅₀ (µM) | Ub_max (%) | Notes |
| PROTAC-A | 0.1 | 15% | 0.85 | 85% | Strong dose-dependent ubiquitination observed. |
| 0.5 | 42% | ||||
| 1.0 | 68% | ||||
| 5.0 | 83% | Hook effect observed at higher concentrations. | |||
| 10.0 | 75% | ||||
| PROTAC-B | 0.1 | 5% | 2.5 | 60% | Lower potency compared to PROTAC-A. |
| 0.5 | 18% | ||||
| 1.0 | 35% | ||||
| 5.0 | 58% | ||||
| 10.0 | 61% | ||||
| DMSO Control | N/A | <2% | N/A | N/A | Baseline ubiquitination is minimal. |
-
% POI Ubiquitinated : Calculated as (Intensity of Ub-POI bands) / (Intensity of all POI bands) * 100.
-
UbC₅₀ : The concentration of PROTAC required to achieve 50% of the maximal ubiquitination level.
-
Ub_max : The maximum percentage of POI ubiquitination observed.[6]
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Troubleshooting low yield in VH 032 amide-alkylC5-azide conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in VH 032 amide-alkylC5-azide conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Amide Bond Formation between VH 032 and AlkylC5-Azide Linker
Q1: What are the optimal pH conditions for the EDC/NHS coupling of VH 032 to an amine-terminated alkylC5-azide linker?
A1: The EDC/NHS coupling reaction proceeds in two steps, each with a distinct optimal pH range. The activation of the carboxylic acid on your molecule with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated intermediate with the primary amine on your linker is most efficient at a physiological to slightly basic pH, from 7.0 to 8.5.[1] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 for the coupling reaction with the amine-containing molecule.[1]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.[1]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1] Other suitable options include borate buffer or sodium bicarbonate buffer.[1]
-
Buffers to Avoid: Do not use buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.[1]
Q3: How should I prepare and handle my EDC and NHS reagents?
A3: Both EDC and NHS are moisture-sensitive, and proper handling is crucial to maintain their activity.[1]
-
Storage: Store EDC and NHS desiccated at -20°C.[1]
-
Handling: Before use, allow the reagent vials to warm to room temperature to prevent condensation.[1] After taking the required amount, promptly reseal the vial and store it under dry conditions.[1]
Q4: What is the recommended molar ratio of EDC and NHS to my carboxyl-containing molecule (e.g., VH 032-acid)?
A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS. A frequently suggested ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of carboxyl groups.[1] It is often necessary to optimize these ratios to achieve the best yield.[1]
Q5: I am observing precipitation during the reaction. What could be the cause?
A5: Precipitation during the coupling reaction can significantly lower your yield. Potential causes include:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins or other molecules to aggregate. Ensure your VH 032 derivative is soluble and stable in the chosen reaction buffers.
-
High EDC Concentration: In some instances, very high concentrations of EDC can lead to precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[1]
Issue 2: Potential Side Reactions and Instability
Q1: Could the azide group on my alkylC5-azide linker be interfering with the amide coupling reaction?
A1: The azide group is generally considered bio-orthogonal and should not directly interfere with the EDC/NHS chemistry.[3] However, it is a highly reactive functional group.[4] Ensure that your reaction conditions are mild and that you are using freshly prepared or properly stored reagents to avoid unwanted side reactions.
Q2: My final conjugate appears to be impure. What are some common side products in EDC/NHS reactions?
A2: A major side reaction is the hydrolysis of the O-acylisourea intermediate, which regenerates the starting carboxylic acid.[2] The NHS ester is more stable than the O-acylisourea intermediate, which is why NHS is used to improve efficiency.[2][5][6] Another potential side product is the formation of an N-acylurea, which is an inactive byproduct.[7]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amide Coupling of VH 032-COOH with Amine-AlkylC5-Azide
This protocol is a general guideline and may require optimization.
Materials:
-
VH 032 with a terminal carboxylic acid
-
Amine-AlkylC5-Azide linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Coupling Buffer: PBS (pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Anhydrous DMSO or DMF for dissolving reagents
Procedure:
Step 1: Activation of VH 032-COOH
-
Dissolve VH 032-COOH in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the VH 032-COOH solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 2: Coupling to Amine-AlkylC5-Azide
-
Dissolve the Amine-AlkylC5-Azide linker in Coupling Buffer.
-
Add the activated VH 032-NHS ester solution to the amine-linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching solution (e.g., hydroxylamine) to block any unreacted NHS-ester sites.
-
Purify the VH 032-amide-alkylC5-azide conjugate using an appropriate method such as HPLC or column chromatography.
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Recommended Molar Excess (relative to Carboxyl Groups) | Reference |
| EDC | 2 to 10-fold | [1] |
| NHS | 2 to 5-fold | [1] |
Table 2: Optimal pH Ranges for EDC/NHS Coupling Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Reference |
| Carboxyl Activation | 4.5 - 6.0 | MES | [1] |
| Amine Coupling | 7.0 - 8.5 | PBS, Borate | [1] |
Visualizations
Caption: Reaction scheme for the two-step EDC/NHS mediated amide conjugation.
Caption: Troubleshooting workflow for low-yield VH 032 conjugation reactions.
References
Optimizing linker length and composition for VH 032-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful design and optimization of VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a VH032-based PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the VH032 ligand (which binds the von Hippel-Lindau E3 ubiquitin ligase) to the warhead (which binds the protein of interest, or POI).[1] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-VHL), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1][2] The linker's length, composition, flexibility, and attachment points all significantly influence the PROTAC's physicochemical properties, including its permeability and solubility, as well as its biological activity.[1][3][]
Q2: What are the most common linker compositions used for VH032-based PROTACs, and what are their general properties?
A2: The most common linker compositions are polyethylene glycol (PEG) chains and alkyl chains.
-
PEG Linkers: These are generally hydrophilic and can improve the solubility of the PROTAC. The ether oxygens in the PEG linker can also act as hydrogen bond acceptors, potentially shielding hydrogen bond donors and influencing the PROTAC's conformation.[5][6]
-
Alkyl Linkers: These are more hydrophobic (lipophilic). While they can sometimes improve cell permeability, this is not always the case. For instance, one study found that a VH032-based PROTAC with an alkyl linker was less permeable than its counterpart with a single PEG unit, possibly due to reduced solubility.[5][6]
-
Rigid Linkers: More rigid linkers, such as those containing piperazine or piperidine moieties, are sometimes used to optimize the geometry of the ternary complex.[3][7][8] These are often explored during later lead optimization stages.[9]
Q3: How does linker length impact the efficacy of a VH032-based PROTAC?
A3: Linker length is crucial and must be optimized for each specific POI and warhead combination.[1] An optimal linker length facilitates the ideal orientation of the POI and VHL E3 ligase, promoting effective protein-protein interactions within the ternary complex.[]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[]
-
Too Long: An overly long linker might lead to unproductive binding or an increase in conformational flexibility, which can be entropically unfavorable for ternary complex formation.[1][] In some VHL-based series, potency has been observed to decrease as linker length increases.[1]
Q4: What is the "hook effect" and how does it relate to PROTAC optimization?
A4: The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL), thus inhibiting degradation.[10][11] Optimizing the PROTAC's ability to form a stable and cooperative ternary complex can help mitigate the hook effect.[10]
Troubleshooting Guide
Problem: My VH032-based PROTAC shows poor or no degradation of the target protein.
| Potential Cause | Suggested Solution & Rationale |
| 1. Poor Cell Permeability | Solution: Assess and optimize the physicochemical properties of the PROTAC. High molecular weight and numerous hydrogen bond donors/acceptors in VH032-based PROTACs can limit permeability.[6] Actionable Steps: • Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[5][12] • Modify the linker to balance lipophilicity and polarity. For example, replacing an amide bond with an ester can reduce hydrogen bond donors, though this may affect stability.[5][6] • Investigate if the PROTAC can adopt conformations that shield its polar surface area.[13] |
| 2. Inefficient Ternary Complex Formation | Solution: The linker length or composition may not be optimal for inducing a stable interaction between the POI and VHL. Actionable Steps: • Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[1] • Alter the linker's composition (e.g., switch from a PEG to an alkyl-based linker or introduce rigid elements like piperazine). • Change the attachment point of the linker on the warhead or the VH032 ligand.[1][14] • Confirm ternary complex formation directly using a Co-Immunoprecipitation (Co-IP) or NanoBRET assay.[11][15] |
| 3. Low E3 Ligase Expression | Solution: The chosen cell line may have insufficient levels of VHL E3 ligase. Actionable Steps: • Verify VHL expression levels in your cell line using Western Blot or qPCR.[16][17] • Select a different cell line known to have higher VHL expression. |
| 4. Proteasome Inhibition/Dysfunction | Solution: The cell's degradation machinery may be compromised, or an experimental artifact is preventing proteasomal activity. Actionable Steps: • Include a positive control (e.g., a known potent PROTAC). • Perform a control experiment by co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels indicates the degradation is proteasome-dependent.[11] |
Quantitative Data Summary
Table 1: Impact of Linker Composition on Permeability of VH032-Based PROTACs
| PROTAC Series | Linker Type | Permeability (Pe = 10-6 cm/s) | Key Observation | Reference |
| MZ Series | 2-unit PEG | 0.6 | The most permeable in the series. | [5] |
| 3-unit PEG | 0.1 | Permeability decreases with longer PEG chain. | [5] | |
| 4-unit PEG | 0.006 | 100-fold less permeable than the 2-unit PEG version. | [5] | |
| AT Series | 1-unit PEG | 0.005 | Significantly less permeable than comparable MZ series PROTACs. | [5] |
| 2-unit PEG | 0.003 | Permeability decreases with longer PEG chain. | [5] | |
| Alkyl | 0.002 | The alkyl linker was the least permeable in this study. | [5][6] |
Data extracted from studies on VH032-based BET degraders, highlighting the critical role of linker composition and the specific chemical context of the PROTAC in determining membrane permeability.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16] Include a vehicle control (e.g., DMSO).
-
Time Course: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal treatment duration.[16]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and plot the percentage of degradation against PROTAC concentration.[16]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay assesses the passive permeability of a compound across an artificial lipid membrane.[5][12]
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% dodecane solution of lecithin) to form an artificial membrane. This plate serves as the acceptor plate. A separate 96-well plate is used as the donor plate.
-
Compound Preparation: Prepare stock solutions of the PROTACs and controls in DMSO. Dilute these into a buffer solution (e.g., PBS at pH 7.4) to create the donor solutions.
-
Assay Execution:
-
Add buffer to the acceptor wells.
-
Add the donor solutions (containing the PROTACs) to the donor plate.
-
Place the filter (acceptor) plate on top of the donor plate, ensuring the lipid membrane is in contact with the donor solution.
-
Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )
-
Where CA(t) is the concentration in the acceptor well at time t, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and Cequilibrium is the concentration at equilibrium.
-
Visualizations
Caption: General mechanism of action for a VH032-based PROTAC.
Caption: A workflow for the rational optimization of PROTAC linkers.
Caption: A logical diagram for troubleshooting failed degradation experiments.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of VH032-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cell permeability of VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant challenge for VH032-based PROTACs?
A1: VH032-based PROTACs, like most PROTACs, are large molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space.[1] Their high molecular weight (MW > 800 Da), large polar surface area (PSA), and multiple hydrogen bond donors (HBDs) and acceptors (HBAs) contribute to inherently low passive membrane permeability.[1][2] This makes it difficult for them to efficiently cross the cell membrane and reach their intracellular targets, which is a critical first step for inducing protein degradation.[3]
Q2: What are the key physicochemical properties influencing the permeability of these PROTACs?
A2: Several key physicochemical properties are crucial determinants of PROTAC permeability:
-
Lipophilicity (ALogP): There is a complex relationship between lipophilicity and permeability. For VH032-based PROTACs, an optimal ALogP range of 3-5 has been suggested to favor higher permeability.[4] Permeability tends to decrease at ALogP values above this range due to reduced aqueous solubility and increased membrane retention.[4]
-
Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor. Reducing the number of solvent-exposed HBDs, for instance by replacing an amide linkage with an ester, can improve permeability.[2][4]
-
Molecular Flexibility and Conformation: The flexibility of a PROTAC can allow it to adopt different conformations. In aqueous environments, they may be extended and polar, while in the apolar cell membrane, they can form intramolecular hydrogen bonds (IMHBs) to shield polar groups, creating a more compact, "ball-like" shape that is more permeable.[5][6] This is often referred to as chameleonic behavior.[5]
Q3: What are effective strategies to enhance the cell permeability of VH032-based PROTACs?
A3: Several design strategies can be employed:
-
Linker Optimization: The linker composition significantly impacts permeability. Replacing polyethylene glycol (PEG) linkers with alkyl or phenyl linkers can sometimes improve permeability.[6] However, this is not always straightforward, as an alkyl linker was found to be the least permeable in one study, possibly due to reduced solubility.[2] The attachment point of the linker to the VH032 ligand is also critical.[7]
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester bond in the PROTAC structure can reduce the HBD count and polar surface area, which has been shown to improve membrane permeability.[4][8]
-
Formation of Intramolecular Hydrogen Bonds (IMHBs): Designing PROTACs that can form IMHBs helps to shield polar functionalities, reducing the effective polarity of the molecule and facilitating its passage across the lipid bilayer.[2][6]
-
Prodrug Strategies: A prodrug approach can be used to mask polar groups with lipophilic moieties that are cleaved intracellularly, thereby improving permeability.[6][8] For example, a carboxylic acid group on a KEAP1-based PROTAC was converted to an ethyl ester to enhance cell permeability.[9]
-
Click-Formed PROTACs (CLIPTACs): This strategy involves synthesizing the PROTAC in vivo from two smaller, more permeable fragments using a bio-orthogonal click reaction inside the cell.[9]
Q4: How can I measure the cell permeability of my PROTACs?
A4: Several in vitro assays are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[10] It is cost-effective for early-stage screening and provides an apparent permeability coefficient (Papp or Pe).[7][10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[10][11]
-
Competitive E3 Engagement Assay: This cell-based method can be used to rank the permeability of PROTACs that share the same E3 ligase binder. It measures the ability of a test PROTAC to enter the cell and displace a reference PROTAC from the E3 ligase.[3]
Troubleshooting Guide
Q1: My VH032-based PROTAC shows potent ternary complex formation in vitro but fails to degrade its target protein in cell-based assays. What could be the issue?
A1: This is a classic problem often pointing towards poor cell permeability. If the PROTAC cannot efficiently enter the cell, it cannot engage its target and the E3 ligase to induce degradation.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the MW, ALogP, TPSA, and the number of HBDs/HBAs of your PROTAC. If they are far outside the recommended ranges (e.g., ALogP < 3 or > 5), permeability is likely a major hurdle.[4]
-
Perform a Permeability Assay: Use a PAMPA or Caco-2 assay to directly measure the permeability of your compound. Low Papp values (<1.0 × 10–6 cm s–1) are indicative of poor passive diffusion.[11]
-
Check for Efflux: A high efflux ratio in a Caco-2 assay indicates that your PROTAC is being actively pumped out of the cell by transporters, preventing it from reaching sufficient intracellular concentrations.[11]
-
Evaluate Solubility: Poor aqueous solubility can lead to compound precipitation in the assay medium, reducing the effective concentration available to enter the cells.[12] Ensure your PROTAC is fully solubilized in the vehicle (e.g., DMSO) before dilution.[12]
Logical Workflow for Troubleshooting Poor Cellular Activity
Caption: Troubleshooting workflow for VH032-based PROTACs with poor cellular activity.
Q2: I am observing significant compound loss and poor recovery in my Caco-2 assay. What could be the cause?
A2: Poor recovery for PROTACs in cell-based assays is a known issue, often due to their "sticky" nature.[13]
-
Non-specific Binding: PROTACs can bind to plasticware or cell monolayers. Adding a stabilizer like 0.5% Bovine Serum Albumin (BSA) to the transport buffer can sometimes improve recovery.[13]
-
Metabolic Instability: PROTACs can be metabolized by enzymes in the Caco-2 cells during the incubation period. Reducing the incubation time may help mitigate this, though it could impact the detection of poorly permeable compounds.[13]
Q3: My PROTAC has an optimal ALogP, but PAMPA results are still poor. What else should I consider?
A3: Lipophilicity is only one piece of the puzzle.
-
Shielding of Polar Groups: The ability to form intramolecular hydrogen bonds (IMHBs) is crucial.[2] Even with an optimal ALogP, a PROTAC that remains in a linear, extended conformation with exposed polar groups will struggle to cross the membrane. Compare matched pairs of PROTACs where only the linker attachment or composition is changed; this can reveal "hotspots" in the structure that significantly impact permeability through conformational effects.[7]
-
Lipophilic Permeability Efficiency (LPE): LPE is a metric that quantifies how efficiently a compound achieves passive permeability for a given lipophilicity.[7] Analyzing LPE can help predict which structural features are causing permeability changes beyond what ALogP alone can explain.[2]
Quantitative Data Summary
Table 1: Permeability and Physicochemical Properties of Selected VH032-Based PROTACs
| Compound Series | Modifications | Pe (x 10-6 cm/s) | ALogP | MW (Da) | HBDs | HBAs | Reference |
| MZ Series | N-terminal tert-Leu on VH032, amide bond to linker | 0.6 | ~4.5 | ~900 | 4-6 | 10-12 | [7] |
| AT Series | Penicillamine on VH032, thioether bond to linker | < 0.1 | ~4.5 | ~900 | 4-6 | 10-12 | [7] |
| CM/CMP Series | - | Low (< 0.1) | < 1 | > 900 | > 6 | > 12 | [2][7] |
| Alkyl Linker | Alkyl linker instead of PEG | 0.002 | ~4.0 | ~900 | 4 | 9 | [2] |
| Amide PROTAC | Benzyl group on VH032, amide to warhead | 0.1 | 3.5 | ~950 | 5 | 11 | [4] |
| Ester PROTAC | Benzyl group on VH032, ester to warhead | 0.6 | 4.4 | ~950 | 4 | 11 | [4] |
Note: Values are approximate and collated from multiple sources for comparison. Pe is the permeability coefficient from PAMPA.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard workflow for assessing passive permeability.[7][10]
Objective: To measure the rate of passive diffusion of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate (e.g., Corning Gentest™)
-
Test PROTACs and control compounds (high and low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Phosphatidylcholine solution (e.g., 20 mg/mL in dodecane)
-
96-well UV-transparent collection plate
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Methodology:
-
Prepare Stock Solutions: Dissolve test and control PROTACs in DMSO to a concentration of 10 mM.
-
Prepare Donor Solution: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Coat PAMPA Plate: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the donor plate filter.
-
Assemble Plate: Carefully place the coated donor plate on top of an acceptor plate pre-filled with 300 µL of PBS per well. Ensure no air bubbles are trapped.
-
Add Donor Solution: Add 200 µL of the prepared donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker (gentle agitation).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the provided formula from the assay manufacturer.
PAMPA Experimental Workflow
Caption: Step-by-step experimental workflow for the Parallel Artificial Membrane Permeability Assay.
Protocol 2: Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol provides a standard method to indirectly assess PROTAC cellular activity, which is dependent on cell permeability.[12]
Objective: To determine the ability of a PROTAC to enter cells and induce the degradation of a target protein (e.g., BRD4).
Materials:
-
Cells expressing the target protein (e.g., HeLa, 22Rv1)
-
Cell culture medium and supplements
-
Test PROTAC
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-target, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This allows for the calculation of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]
PROTAC Mechanism of Action
Caption: PROTACs must first cross the cell membrane to form a ternary complex and induce degradation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. enamine.net [enamine.net]
Strategies to enhance ternary complex formation with VH 032 PROTACs
Welcome to the technical support center for VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to enhancing ternary complex formation and achieving successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is it critical for VH032 PROTAC function?
A ternary complex in the context of PROTACs is the crucial assembly of three molecules: the target Protein of Interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[1][2][3] For VH032-based PROTACs, the E3 ligase recruited is the von Hippel-Lindau (VHL) protein. The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation.[2] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The stability and conformation of this complex directly impact the efficiency and selectivity of protein degradation.[4]
Q2: My VH032-based PROTAC isn't showing any degradation of my target protein. What are the common causes?
Several factors could lead to a lack of degradation. Here's a troubleshooting workflow to diagnose the issue:
-
Confirm Binary Binding: First, ensure your PROTAC can independently bind to both the target protein and the VHL E3 ligase. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5][6]
-
Inefficient Ternary Complex Formation: Even with binary binding, the PROTAC may not efficiently bring the two proteins together.[7] This could be due to steric hindrance, an unfavorable linker length or composition, or a lack of positive cooperativity.[2][8]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[7][9][10]
-
Incorrect E3 Ligase Choice: While VH032 recruits VHL, ensure that VHL is expressed at sufficient levels in your experimental cell line.[7]
-
"Hook Effect": At high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-VHL) than the productive ternary complex, leading to reduced degradation.[7][11]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7] This occurs because an excess of the PROTAC molecule leads to the formation of separate binary complexes with the target protein and the E3 ligase, which cannot lead to degradation and compete with the formation of the productive ternary complex.[7]
Mitigation Strategies:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations to identify the optimal degradation concentration and observe the characteristic bell-shaped curve of the hook effect.[7]
-
Lower Concentrations: Often, maximal degradation is achieved at nanomolar to low micromolar concentrations.
Q4: How does the linker design impact ternary complex formation with VH032 PROTACs?
The linker connecting the VH032 ligand and the target-binding warhead is a critical determinant of PROTAC efficacy.[2] Its length, rigidity, and composition directly influence the stability and geometry of the ternary complex.[2][12]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric clashes between the target protein and VHL, preventing complex formation.[2] Conversely, a linker that is too long can result in a highly flexible and unstable complex, leading to inefficient ubiquitination.[2]
-
Linker Composition: The chemical nature of the linker (e.g., PEG, alkyl chains) affects the PROTAC's solubility, cell permeability, and the conformational flexibility of the ternary complex.[9][12]
Q5: What is "cooperativity" in the context of ternary complex formation?
Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein influences its binding to the other.[6][8]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., VHL-PROTAC) enhances the binding affinity for the target protein. This is highly desirable as it leads to a more stable and long-lived ternary complex, often resulting in more efficient degradation.[4][8]
-
No Cooperativity (α = 1): The binding events are independent.
-
Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein. While degradation can still occur, it is generally less efficient.[8]
Troubleshooting Guides
Problem 1: No or Weak Ternary Complex Formation Detected in Biophysical Assays
| Possible Cause | Suggested Solution |
| Suboptimal Buffer Conditions | Optimize buffer pH, salt concentration, and additives (e.g., detergents, reducing agents). |
| Incorrect Protein Constructs | Ensure protein constructs are correctly folded, purified, and active. For VHL, it often requires complexing with Elongin B and C for stability.[6] |
| Steric Hindrance | Synthesize a series of PROTACs with varying linker lengths and compositions to identify an optimal linker that minimizes steric clashes.[2] |
| Low Binding Affinity | If binary affinities are weak, consider optimizing the warhead for the target protein or the VHL ligand. |
Problem 2: Good In Vitro Ternary Complex Formation but Poor Cellular Degradation
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[9][10] Modify the PROTAC to improve its physicochemical properties (e.g., reduce hydrogen bond donors).[13] |
| PROTAC Instability | Evaluate the stability of the PROTAC in cell culture media and cell lysates. |
| Insufficient E3 Ligase Expression | Confirm the expression levels of VHL in your cell line using techniques like Western blotting or qPCR. |
| Cellular Efflux | The PROTAC may be actively transported out of the cell by efflux pumps. Co-incubation with efflux pump inhibitors can help diagnose this issue. |
Quantitative Data Summary
Table 1: Biophysical Parameters for PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC-Target) | Binary KD (PROTAC-E3) | Ternary Complex KD | Cooperativity (α) | Assay Method |
| MZ1 | Brd4BD2 | VHL | 1-4 nM | 29-66 nM | - | 15-26 | SPR, ITC |
| ARV-771 | BRD4 | VHL | - | - | - | - | SPR |
| dBET6 | BRD4 | CRBN | - | - | - | - | AlphaLISA |
Note: This table is a representative example. Actual values can vary based on experimental conditions.[5][11][14]
Table 2: Impact of Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Optimal Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα | PEG | 16 | - | - | [2] |
| p38α | Alkyl | 15-17 | - | - | [2] |
| PI3K/mTOR | Alkyl | 8 (C8) | - | - | [12] |
Note: DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.[2]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol provides a general framework for assessing ternary complex formation and cooperativity using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Purified target protein (POI)
-
VH032-based PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize the VBC complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-VHL): Inject a series of concentrations of the PROTAC over the immobilized VBC surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: To measure the ternary complex, inject a constant, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the VBC surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC-POI) by the ternary KD.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol allows for the real-time measurement of PROTAC-induced ternary complex formation in a cellular environment.[15]
Materials:
-
Cells expressing HaloTag®-E3 ligase (e.g., VHL) and NanoLuc®-target protein fusions
-
NanoBRET™ Nano-Glo® Substrate and Inhibitor
-
PROTAC of interest
-
Plate reader capable of measuring luminescence
Methodology:
-
Cell Plating: Seed the engineered cells in a white, opaque cell culture plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the ratio indicates ternary complex formation.
Visualizations
Caption: VH032 PROTAC signaling pathway for targeted protein degradation.
Caption: Experimental workflow for VH032 PROTAC development and validation.
Caption: Troubleshooting logic for lack of VH032 PROTAC activity.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
VH 032 PROTAC stability issues and how to resolve them
Welcome to the technical support center for VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability and performance issues encountered during experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My VH032-based PROTAC shows good binding to my target protein and VHL in biochemical assays, but has no degradation activity in cells. What is the likely problem?
A1: A common issue is poor cellular permeability. PROTACs are large molecules that often struggle to cross the cell membrane.[1][2] Their high molecular weight, large polar surface area, and number of hydrogen bond donors can all contribute to low permeability.[1][3] You should assess the physicochemical properties of your PROTAC and consider strategies to improve cell uptake.
Q2: What is the "hook effect" and how can I avoid it in my experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][4] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To avoid this, always perform a wide dose-response experiment to identify the optimal concentration range for degradation.[4]
Q3: I'm observing significant cell death in my experiments. How can I determine if it's due to on-target degradation or off-target toxicity?
A3: It's crucial to distinguish between targeted degradation-induced cell death and general cytotoxicity. High concentrations of PROTACs can sometimes lead to cytotoxic effects.[5] To investigate this, you should:
-
Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment.
-
Use controls: Include a proteasome inhibitor (like MG132) to see if it rescues the degradation and cell death.[6] Also, use a competitor ligand (free VH032) to confirm the effect is VHL-dependent.[6]
-
Test a negative control PROTAC: Synthesize a version of your PROTAC with an inactive warhead for your target protein to assess off-target effects of the PROTAC scaffold itself.
Q4: My PROTAC has poor aqueous solubility. How can I prepare it for in vitro and in vivo experiments?
A4: Poor solubility is a common challenge. For in vitro cellular assays, stock solutions are typically prepared in DMSO.[7] For in vivo studies, formulation strategies are often necessary. A common formulation involves a mixture of solvents like DMSO, PEG300, Tween 80, and saline.[7] It may require sonication or gentle heating to fully dissolve the compound.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Cellular Permeability
Problem: My VH032-based PROTAC is inactive in cellular assays.
| Question | Possible Cause & Explanation | Suggested Solution |
| Have you assessed the physicochemical properties? | PROTACs often fall "beyond the Rule of 5," with high molecular weight and polar surface area, leading to poor passive diffusion across the cell membrane.[2][8] | Calculate properties like ALogP, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors. Aim for an ALogP between 3-5 to balance permeability and solubility.[8] |
| Is the linker optimized for permeability? | Linker composition significantly impacts permeability. Long, flexible linkers can increase the molecule's overall size and polarity.[2][9] | Consider using shorter linkers or linkers capable of forming intramolecular hydrogen bonds (IMHBs) to shield polar groups and create a more compact structure.[4] However, the ideal linker is scaffold-dependent.[3] |
| Does your PROTAC contain metabolically stable amide bonds? | While robust, amide bonds contribute hydrogen bond donors, which can reduce permeability.[8] | A bioisosteric replacement of an amide with a less polar ester can improve permeability without significantly affecting VHL binding affinity.[3][8] This is a simple and practical strategy to enhance degradation performance.[8] |
Guide 2: Investigating and Resolving Metabolic Instability
Problem: My VH032-based PROTAC shows initial activity but has a short half-life in vivo.
| Question | Possible Cause & Explanation | Suggested Solution |
| Have you identified potential metabolic "soft spots"? | The VH032 ligand itself has known sites of metabolic modification. These include aliphatic oxidation of the tert-butyl group and the hydroxyproline ring, amide hydrolysis, and oxidation of the thiazole ring.[10] | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. Analyze metabolites using LC-MS to identify the points of degradation. |
| How can I improve the metabolic stability? | Modification of the PROTAC structure is required to block the sites of metabolism identified in your analysis. | Modify the linker or the warhead to block metabolically liable groups. For example, deuteration at sites of oxidation or replacing a metabolically weak group with a more stable one can improve the metabolic half-life.[4] |
| Is the formulation appropriate for in vivo use? | An inappropriate vehicle can lead to poor bioavailability and rapid clearance, mimicking metabolic instability. | Optimize the in vivo formulation. Refer to the table below for common formulation components. Ensure the PROTAC is fully solubilized before administration. |
Data Presentation
Table 1: Physicochemical Properties and Permeability of Example VH032-based PROTACs
| Compound Series | Linker Type | ALogP | Permeability (Pₑ, 10⁻⁶ cm/s) | Key Finding |
| MZ Series | 2-unit PEG | ~3.8 | 0.6 | A 2-unit PEG linker was 20-fold more permeable than a 3-unit PEG linker in the same series.[3][9] |
| AT Series | 1-unit PEG | ~3.8 | <0.03 | Shows significantly lower permeability compared to the MZ series despite similar physicochemical properties, highlighting the impact of linker attachment points.[9] |
| Alkyl Linker | Alkyl | ~4.5 | 0.002 | In one study, the PROTAC with an alkyl linker was the least permeable, challenging the assumption that reducing polar surface area with alkyl linkers always improves permeability.[3][9] |
| Amide vs. Ester | N/A | Varies | Ester is ~2x higher | Replacing a key amide bond in a VH032 precursor with an ester improved permeability approximately 2-fold.[8] |
Table 2: Common In Vivo Formulation for VH032-based PROTACs
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Co-solvent | [7] |
| PEG300 | 40% | Solubilizer | [7] |
| Tween 80 | 5% | Surfactant/Emulsifier | [7] |
| Saline | 45% | Vehicle | [7] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a compound.[9][11]
-
Preparation:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Create a donor plate by diluting the stock solution into a buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Prepare an acceptor plate containing the same buffer, optionally with a scavenger component to improve sink conditions.
-
-
Assay Procedure:
-
Coat a 96-well filter plate with a synthetic lipid mixture (e.g., 2% dodecane solution of dioleoylphosphatidylcholine) to form the artificial membrane.
-
Carefully add the PROTAC solution from the donor plate onto the filter.
-
Place the filter plate onto the acceptor plate, creating a "sandwich."
-
Incubate the sandwich plate at room temperature for 4-16 hours without agitation.
-
-
Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pₑ) using the appropriate formula that accounts for the surface area of the membrane and incubation time.
-
Protocol 2: Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels.
-
Cell Treatment:
-
Plate cells (e.g., HEK293, MCF-7) at a consistent density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours).[6] Include a vehicle control (e.g., 0.1% DMSO).
-
-
Protein Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Blotting and Detection:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Caption: The catalytic mechanism of action for a VH032-based PROTAC.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Caption: An integrated workflow for evaluating VH032 PROTAC stability and activity.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VH 032 Amide-AlkylC5-Azide Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH 032 amide-alkylC5-azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.
Troubleshooting Guide
Low or no product yield is a common issue in click chemistry reactions. This guide provides a systematic approach to identifying and resolving potential problems.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The active catalyst is Cu(I), which is prone to oxidation to inactive Cu(II). Ensure you are using fresh, high-quality sodium ascorbate solution, as it is the reducing agent responsible for generating Cu(I) from the CuSO4 precursor.[1] Consider degassing your solvents to remove oxygen.[2] |
| Inappropriate Ligand or Ligand:Copper Ratio | The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are recommended.[3][4] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3][5] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][6] |
| Reagent Quality or Stoichiometry | Use high-purity reagents and solvents. A slight excess (e.g., 1.1 to 2-fold) of the alkyne component relative to the this compound can help drive the reaction to completion.[3] |
| Substrate-Specific Issues | Steric hindrance around the alkyne or functional groups on your binding partner that can coordinate with copper (e.g., thiols) can inhibit the reaction.[3][5] For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[3] If your substrate contains copper-coordinating groups, increasing the catalyst and ligand concentration or adding sacrificial metals like Zn(II) or Ni(II) can be beneficial.[3][5] |
| Incorrect Reaction Conditions | The reaction is typically performed at room temperature.[3] While the reaction is robust over a wide pH range (4-12), a pH of 7.0-7.5 is a good starting point for reactions with biomolecules.[7][8] Common solvents include t-BuOH/water mixtures, DMSO, and DMF.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for my this compound click reaction?
The choice of solvent depends on the solubility of your alkyne-containing substrate. For many bioconjugations, aqueous buffers like PBS or HEPES are used.[2][7] Co-solvents such as DMSO, t-BuOH, or DMF can be added to improve the solubility of less polar reactants.[1][9] For reactions with nucleic acids, very low concentrations of acetonitrile have been shown to be effective and may eliminate the need for an additional copper-stabilizing ligand.[10]
Q2: Which copper-stabilizing ligand should I choose and at what concentration?
For biological applications, water-soluble ligands that are highly biocompatible and reduce cytotoxicity are preferred. THPTA, BTTAA, and BTTES are excellent choices.[4] The selection can be based on the specific requirements of your experiment, such as the need for very low copper concentrations or high reaction kinetics.[4] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidative damage.[5]
Q3: What are the recommended starting concentrations for the reactants?
The following table provides typical concentration ranges for a starting optimization experiment. The optimal concentrations will depend on your specific substrates and should be determined empirically.
| Reagent | Typical Concentration Range |
| This compound | 10 µM - 1 mM |
| Alkyne-containing substrate | 1.1 - 2 fold molar excess to azide |
| CuSO₄ | 50 µM - 1 mM |
| Sodium Ascorbate | 5 - 10 fold molar excess to CuSO₄ |
| Copper Ligand (e.g., THPTA) | 1 - 5 fold molar excess to CuSO₄ |
Q4: How can I monitor the progress of my reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known side reactions to be aware of?
Yes, copper-mediated reactive oxygen species can lead to the oxidation of sensitive amino acid residues like methionine, cysteine, tyrosine, and histidine.[6] Additionally, byproducts of ascorbate oxidation can react with lysine and arginine residues.[6][11] Using a chelating ligand and keeping the reaction time as short as possible can help minimize these side reactions.[3] In some cases, the addition of aminoguanidine can help to scavenge reactive carbonyl byproducts of ascorbate degradation.[5][11]
Q6: How do I purify my final PROTAC product?
For small molecule PROTACs, purification is often achieved using column chromatography.[3] In some cases, if the reaction goes to completion and the starting materials are easily separable, simple filtration may be sufficient.[8] For larger biomolecule conjugates, size exclusion chromatography or affinity chromatography may be appropriate.
Experimental Protocols
General Protocol for this compound Click Chemistry
This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized molecule. Optimization of reactant concentrations, solvent, and reaction time may be necessary.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper Ligand (e.g., THPTA)
-
Solvent (e.g., DMSO/Water or other suitable solvent system)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent.
-
In a microcentrifuge tube, add the this compound and the alkyne-functionalized substrate.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions and let them stand for a few minutes.[3]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 30 minutes to several hours.[12]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, quench it by adding EDTA.
-
Purify the product using a suitable chromatographic method.
Visualizations
Caption: A typical experimental workflow for this compound click chemistry.
Caption: A troubleshooting decision tree for low-yield click chemistry reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. confluore.com.cn [confluore.com.cn]
Technical Support Center: Enhancing the Solubility of VH-032 Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with VH-032 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my VH-032 based PROTACs have such low aqueous solubility?
A1: VH-032-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular properties. These molecules are typically large, with high molecular weights and complex structures that include a VH-032 E3 ligase ligand, a linker, and a warhead for the target protein. This often results in a high degree of lipophilicity, which is inversely related to aqueous solubility. The presence of multiple hydrogen bond donors and acceptors can also influence solubility.
Q2: I'm seeing precipitation when I dilute my VH-032 PROTAC from a DMSO stock into aqueous buffer for my cell-based assays. What can I do?
A2: This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:
-
Optimize the final DMSO concentration: While minimizing DMSO is ideal, some PROTACs require a higher final concentration (e.g., 0.5-1%) to remain in solution. Always test the tolerance of your cell line to the final DMSO concentration.
-
Use a co-solvent system: For some PROTACs, a pre-dissolution step in a water-miscible organic solvent like ethanol before dilution into the final aqueous buffer can improve solubility. For example, the PROTAC MZ1's aqueous solubility can be improved by first dissolving it in ethanol and then diluting it with PBS.[1]
-
Formulation with excipients: The use of certain excipients can enhance solubility. For in vivo studies, formulations containing PEG300, Tween 80, and saline are often used.[2]
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate and create a more homogenous suspension.
Q3: Can modifying the chemical structure of my VH-032 PROTAC improve its solubility?
A3: Yes, chemical modification is a key strategy for improving the solubility of PROTACs. Considerations include:
-
Linker Modification: Incorporating more polar groups into the linker, such as polyethylene glycol (PEG) units, can increase hydrophilicity and aqueous solubility.
-
Warhead and E3 Ligase Ligand Modification: Introducing ionizable groups or polar moieties on the warhead or the VH-032 ligand itself can significantly enhance solubility. For instance, the incorporation of a dibasic piperazine moiety into a VHL-based PROTAC resulted in a remarkable 170-fold increase in aqueous solubility.[3][4][5][6]
Q4: How does the choice of E3 ligase ligand affect the overall solubility of the PROTAC?
A4: The E3 ligase ligand is a critical component that contributes to the overall physicochemical properties of the PROTAC. While VH-032 is a widely used VHL ligand, its inherent properties contribute to the lipophilicity of the final PROTAC. Exploring alternative VHL ligands or even different E3 ligase systems (e.g., CRBN) might yield PROTACs with different solubility profiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| PROTAC precipitates out of solution during experiments. | High lipophilicity and low aqueous solubility of the PROTAC. | 1. Optimize Solvent System: Prepare stock solutions in 100% DMSO. For aqueous buffers, consider a final DMSO concentration of up to 1%. For particularly challenging PROTACs, try a co-solvent system (e.g., pre-dissolving in ethanol before adding to the aqueous buffer). 2. Formulation Development: For in vivo applications, explore formulations with excipients like PEG300, Tween 80, and saline. Amorphous solid dispersions (ASDs) with polymers like HPMCAS can also significantly enhance solubility. 3. Sonication: Use gentle sonication to aid dissolution. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations of the PROTAC. | 1. Confirm Solubility Limit: Determine the kinetic solubility of your PROTAC in the specific cell culture medium you are using. 2. Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. 3. Use of Biorelevant Buffers: For studies mimicking in vivo conditions, consider using biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), as PROTAC solubility can be significantly higher in these media. |
| Low permeability in PAMPA or Caco-2 assays. | Poor aqueous solubility is often a contributing factor to low permeability. | 1. Enhance Solubility First: Address the solubility issues using the strategies mentioned above. A more soluble compound has a better chance of partitioning into the artificial membrane. 2. Linker Optimization: Modifying the linker to balance lipophilicity and polarity can improve permeability. 3. Structural Modifications: Reducing the number of hydrogen bond donors and acceptors can sometimes improve permeability. |
Quantitative Data Summary
The following table summarizes the aqueous solubility of two well-characterized VH-032 based PROTACs, MZ1 and ARV-771. This data highlights the generally low aqueous solubility of this class of compounds.
| PROTAC | Target | E3 Ligase Ligand | Aqueous Solubility | Reference |
| MZ1 | BET family | VH-032 | ~0.12 mg/mL (in 1:7 ethanol:PBS, pH 7.2) | [1] |
| ARV-771 | BET family | VH-032 | ~0.14 mg/mL (in 1:6 DMF:PBS, pH 7.2); 17.8 µM in PBS | [7][8] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC.
Materials:
-
VH-032 based PROTAC (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC or LC-MS/MS system
-
Shaker incubator
-
Centrifuge
-
Filtration device (e.g., 0.45 µm PVDF filter)
Procedure:
-
Add an excess amount of the solid PROTAC to a known volume of PBS (pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Prepare a standard curve of the PROTAC in DMSO.
-
Quantify the concentration of the PROTAC in the filtered supernatant using a validated HPLC or LC-MS/MS method with the prepared standard curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer (e.g., PBS, pH 7.4)
-
VH-032 based PROTAC stock solution in DMSO
-
Plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare the donor solution by diluting the PROTAC stock solution in the donor buffer to the desired concentration.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Add the donor solution containing the PROTAC to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the theoretical equilibrium concentration
-
VA and VD are the volumes of the acceptor and donor wells
-
A is the area of the membrane
-
t is the incubation time
-
Visualizations
Caption: A logical workflow for diagnosing and addressing poor solubility of VH-032 based PROTACs.
Caption: The signaling pathway of PROTAC-induced protein degradation, which can be hampered by poor solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. | Read by QxMD [read.qxmd.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of VH032-PROTAC-Target Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods and experimental data for validating the formation of ternary complexes induced by VH032-based Proteolysis Targeting Chimeras (PROTACs). We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the underlying mechanisms and workflows.
The Critical Role of Ternary Complex Formation
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A key mechanistic step is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase. The stability and kinetics of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation of the target protein.[1][2] This guide focuses on PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase ligand, VH032.[3][]
Comparative Analysis of VH032-Based PROTACs
The formation and stability of the ternary complex can be quantified using various biophysical techniques. Here, we compare data for two well-characterized VH032-based PROTACs, MZ1 and ARV-771, both of which target the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.
Data Presentation: Quantitative Comparison of Ternary Complex Formation
The following table summarizes key biophysical parameters for the interaction of MZ1 and ARV-771 with VHL and the two bromodomains of BRD4 (BD1 and BD2). The dissociation constant (Kd) is a measure of binding affinity (a lower Kd indicates stronger binding), and the cooperativity factor (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC. An α value greater than 1 signifies positive cooperativity, which is often correlated with efficient protein degradation.
| PROTAC | Target | Binary Kd (PROTAC:VHL) | Ternary Kd (VHL:PROTAC:Target) | Cooperativity (α) | Reference |
| MZ1 | BRD4 BD1 | ~70 nM | ~30 nM | No significant cooperativity | [5] |
| MZ1 | BRD4 BD2 | ~70 nM | ~2 nM | High positive cooperativity | [5] |
| ARV-771 | BRD4 BD1 | ~60 nM | ~30 nM | No significant cooperativity | [5] |
| ARV-771 | BRD4 BD2 | ~60 nM | ~4 nM | High positive cooperativity | [5] |
Key Insights from the Data:
-
Both MZ1 and ARV-771 exhibit significantly enhanced ternary complex formation with the second bromodomain (BD2) of BRD4, as indicated by the lower ternary Kd values and high positive cooperativity.[5]
-
The interaction with the first bromodomain (BD1) does not show significant cooperativity for either PROTAC.[5]
-
This differential cooperativity highlights the structural and molecular intricacies that govern the stability of the ternary complex and can inform the rational design of more selective and potent degraders.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to characterize PROTAC-induced ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides quantitative information on binding affinity (Kd), as well as the kinetics of association (kon) and dissociation (koff).[6][]
Protocol for a Typical SPR-Based Ternary Complex Assay:
-
Immobilization: Covalently couple the VHL E3 ligase to the surface of a sensor chip.[6]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC (e.g., MZ1 or ARV-771) over the VHL-coated surface to measure the binary binding affinity.[5]
-
Regenerate the sensor surface between injections according to the manufacturer's protocol.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a near-saturating concentration of the target protein (e.g., BRD4 BD1 or BD2).[5]
-
Inject this pre-formed complex over the VHL-coated surface at various concentrations.
-
The increase in binding response compared to the binary interaction indicates the formation of the ternary complex.[5]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the Kd, kon, and koff values for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.[5]
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant context.[8][9]
Protocol for a Typical NanoBRET™ Ternary Complex Assay:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase (the donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (the acceptor). A 1:10 ratio of donor to acceptor plasmid is a common starting point.[10]
-
Seed the transfected cells into a white, 96-well assay plate.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
To distinguish ternary complex formation from subsequent degradation, you can pre-treat the cells with a proteasome inhibitor (e.g., MG132).[10]
-
Add the PROTAC dilutions to the cells and incubate.
-
-
Detection:
-
Data Analysis:
Visualizing the Process
Diagrams can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of VH032-PROTAC-mediated protein degradation.
Caption: Experimental workflow for validating ternary complex formation.
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. A multi-faceted approach, combining biophysical and cellular assays, is essential for a comprehensive understanding of a PROTAC's mechanism of action. The quantitative data and detailed protocols presented in this guide offer a framework for researchers to design, execute, and interpret experiments aimed at characterizing VH032-based PROTACs. The insights gained from these studies are invaluable for the rational design and optimization of next-generation protein degraders.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. benchchem.com [benchchem.com]
VH 032 versus CRBN ligands in PROTAC design: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality hinges on the critical choice of an E3 ubiquitin ligase ligand. Among the hundreds of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their well-characterized ligands and broad applicability. This guide provides an objective, data-driven comparison of PROTACs designed with the VHL ligand VH032 and those employing CRBN ligands, such as derivatives of thalidomide, lenalidomide, and pomalidomide.
Executive Summary
The selection between VH032 and CRBN ligands for PROTAC design is a nuanced decision that can significantly impact a degrader's efficacy, selectivity, and pharmacokinetic properties. Generally, CRBN-based PROTACs are more prevalent in clinical trials, with their ligands often being smaller and possessing more favorable drug-like properties.[1] Conversely, VHL-recruiting PROTACs, utilizing ligands like VH032, are often associated with higher selectivity and the formation of more stable ternary complexes.[] The choice is further dictated by the specific protein of interest, its subcellular localization, and the expression profile of the E3 ligase in the target tissue.[]
Performance Comparison: VH032 vs. CRBN Ligands
The efficacy of a PROTAC is primarily determined by its ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons with identical target binders and linkers are not always available, the following tables summarize representative data from studies that have compared VHL and CRBN-based PROTACs for the same target protein.
Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax)
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| FLT3 | VHL | FLT3-PROTAC-VHL | Potent | >90 | MV4-11 | [3] |
| CRBN | FLT3-PROTAC-CRBN | Potent | Significant | MV4-11 | [3] | |
| KRAS G12D | VHL | KRAS G12D Degrader | ~20-90 | >90 | Various | [4] |
| CRBN | KRAS G12D Degrader | Less Potent/Inactive | Lower | Various | [4] | |
| BRD4 | VHL (VH032-based) | MZ1 | Potent | >90 | MV4-11, MOLM13 | [5] |
| CRBN | dBET1 | Potent but variable | >90 | MV4-11, MOLM13 | [5] | |
| CDK6 | VHL (VH032) | CP-8 | Less Potent | Lower | U251 | [6] |
| CRBN (Pomalidomide) | CP-10 | 2.1 | 89 | U251 | [6] |
Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source. This table is for qualitative comparison and highlights that high potency can be achieved with both VHL and CRBN recruiters, though outcomes are target-dependent.
Table 2: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd) |
| VH032 | VHL | 185 nM[7] |
| Thalidomide | CRBN | ~250 nM[7] |
| Pomalidomide | CRBN | Not specified |
| Lenalidomide | CRBN | Not specified |
Ternary Complex Formation and Stability
The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a key determinant of degradation efficiency. VHL-based PROTACs, which recognize a hydroxyproline pharmacophore, tend to form more rigid and stable ternary complexes.[] In contrast, CRBN-based PROTACs, utilizing immunomodulatory drug (IMiD) ligands, often form ternary complexes with a shorter lifetime, allowing for faster catalytic turnover.[] The flexible surface of CRBN may accommodate a wider range of target proteins but can also lead to off-target effects.[]
Signaling Pathways and Experimental Workflows
The mechanism of action for both VH032 and CRBN-based PROTACs follows the same general pathway of inducing proximity between the target protein and the E3 ligase, leading to ubiquitination and proteasomal degradation.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Assays for Confirming Target Protein Degradation by VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function.[1] VH032-based PROTACs are a prominent class of these molecules, utilizing a VH032 ligand to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This action facilitates the formation of a ternary complex, comprising the target protein (Protein of Interest or POI), the PROTAC, and the VHL E3 ligase.[4] This proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[5]
Confirming and quantifying the degradation of the target protein is a critical step in the development and validation of any PROTAC. A multi-assay approach is essential to build a comprehensive evidence package, from initial confirmation of protein loss to elucidating the specific mechanism of action. This guide provides an objective comparison of key assays, complete with experimental protocols and data presentation, to aid researchers in designing robust validation cascades for VH032-based PROTACs.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
VH032-based PROTACs are heterobifunctional molecules that act as a bridge between the target protein and the VHL E3 ligase.[3] This induced proximity triggers a cascade of events within the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading intracellular proteins.[3][5] The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome.[1][6]
Primary Assays: Quantifying Protein Degradation
The most fundamental question is whether the PROTAC reduces the levels of the target protein. Western blotting is the conventional method, while mass spectrometry provides a more global and unbiased perspective.
Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates, making it the workhorse for determining a PROTAC's efficacy.[1] Key parameters derived from this assay are the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation).[1]
Experimental Protocol
-
Cell Seeding and Treatment: Plate cells at a density that ensures 70-80% confluency at harvest.[7] After overnight adherence, treat cells with a serial dilution of the VH032-based PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[1][7]
-
Cell Lysis: Aspirate the media, wash cells twice with ice-cold PBS, and add lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[1] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysate to pellet debris.[1] Determine the protein concentration of the supernatant using a BCA or similar protein assay to ensure equal loading.[1][7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[1] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[1] Incubate overnight at 4°C with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[7]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[1] Detect the chemiluminescent signal using an ECL substrate and an imaging system.[7]
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve for DC50 and Dmax determination.[1]
Data Comparison: VH032-Based PROTACs
| PROTAC | Target(s) | Cell Line | DC50 | Dmax | Citation |
| GP262 | PI3Kα | MDA-MB-231 | 42.23 nM | >90% | [8] |
| mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [8] | |
| PI3Kα | MCF-7 | 227.4 nM | >90% | [8] |
Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics offers an unbiased, global view of protein expression changes following PROTAC treatment.[9] It is the gold standard for confirming on-target degradation while simultaneously identifying potential off-target effects, providing a comprehensive assessment of a PROTAC's selectivity.[10][11]
Experimental Protocol
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points, including vehicle and negative controls.[11]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[11]
-
Isobaric Labeling: Label peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing multiple samples in a single MS run for accurate relative quantification.[11]
-
LC-MS/MS: Separate the labeled peptides using liquid chromatography and analyze them with tandem mass spectrometry.[11][12]
-
Data Analysis: Use specialized software to identify peptides and quantify the corresponding proteins across all samples. Proteins with a significant, dose-dependent decrease in abundance are identified as degradation targets.[11][12]
Comparison of Primary Degradation Assays
| Feature | Western Blotting | MS-Based Proteomics |
| Scope | Targeted (1-2 proteins) | Global (thousands of proteins)[10][11] |
| Primary Use | Quantifying degradation of known target (DC50/Dmax) | Confirming on-target degradation and identifying off-targets[9][10] |
| Throughput | Low to medium | Low (but improving with new methods[13]) |
| Sensitivity | High (antibody dependent) | High and broad |
| Cost | Relatively low | High |
| Key Advantage | Simple, widely available, trusted technique[1] | Unbiased and comprehensive proteome-wide view[11] |
Mechanistic Assays: Confirming the Mode of Action
Beyond quantifying protein loss, it is crucial to confirm that degradation occurs through the intended PROTAC mechanism: ternary complex formation, ubiquitination, and proteasome involvement.
Co-Immunoprecipitation (Co-IP)
Co-IP is a key technique used to demonstrate the physical interaction between the target protein and the VHL E3 ligase, confirming the formation of the essential ternary complex.[4] To capture this transient interaction, cells are often pre-treated with a proteasome inhibitor like MG132 to prevent the degradation of the complex.[4]
Experimental Protocol
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.[4] Treat cells with the PROTAC or DMSO control for 4-6 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer to preserve protein interactions.[4]
-
Immunoprecipitation: Pre-clear the lysate with control beads.[14] Incubate the lysate with an antibody against the E3 ligase (anti-VHL) or an isotype control IgG overnight at 4°C.[4]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[14]
-
Washes and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins by boiling in Laemmli sample buffer.[4]
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing with antibodies against the target protein and VHL to confirm their co-precipitation.[4] A band for the POI in the anti-VHL immunoprecipitated lane (only in the PROTAC-treated sample) confirms complex formation.[4]
Target Protein Ubiquitination Assay
This assay directly verifies that the target protein is ubiquitinated following PROTAC treatment, a critical step linking ternary complex formation to proteasomal degradation.[6] The most common method involves immunoprecipitating the target protein and then detecting ubiquitination via Western blot.
Experimental Protocol
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[15]
-
Lysis and Immunoprecipitation: Lyse cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol (using an anti-POI antibody).[6][15]
-
Western Blot Analysis: Elute the captured protein and analyze via Western blot. Probe the membrane with an anti-ubiquitin antibody.[6][15]
-
Interpretation: The appearance of a high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.[16] The principle is that when a PROTAC binds to its target protein, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[17][18]
Experimental Protocol
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[17]
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[18]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.[17][18]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.[17]
-
Interpretation: A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates that the PROTAC has engaged and stabilized the target protein within the cell.[16]
Proximity-Based Assays (NanoBRET™, TR-FRET)
These are powerful live-cell assays that directly measure the formation of the ternary complex in real-time.[19][20] They rely on energy transfer between a donor and an acceptor molecule fused to the POI and E3 ligase. For example, in a NanoBRET assay, the POI might be fused to a NanoLuc® luciferase (donor) and VHL to a HaloTag® (acceptor).[21][22] When the PROTAC brings them together, energy transfer occurs, producing a measurable signal that is proportional to ternary complex formation.[21]
Comparison of Mechanistic Assays
| Assay | Principle | Key Information Provided | Format |
| Co-Immunoprecipitation | Pulldown of protein complexes | Confirms physical POI-VHL interaction in cells[4] | Endpoint, Lysis-based |
| Ubiquitination Assay | Detection of ubiquitin chains on POI | Confirms the functional consequence of ternary complex formation[6] | Endpoint, Lysis-based |
| CETSA | Ligand-induced thermal stabilization | Confirms target engagement by PROTAC in cells[17] | Endpoint, Lysis-based |
| NanoBRET™ / TR-FRET | Proximity-based energy transfer | Real-time, quantitative measurement of ternary complex formation in live cells[19][20][22] | Live-cell, Kinetic or Endpoint |
Conclusion: An Integrated Assay Strategy
No single assay is sufficient to fully validate a VH032-based PROTAC. A robust and logical workflow is essential for generating a comprehensive data package that confirms not only the degradation of the target protein but also the specific mechanism of action.
A typical validation cascade begins with Western blotting to confirm protein degradation and determine DC50/Dmax. This is often followed by MS-proteomics to assess selectivity across the proteome. Finally, mechanistic assays like Co-IP, ubiquitination assays, and NanoBRET are employed to provide definitive evidence of ternary complex formation and the involvement of the ubiquitin-proteasome system. This multi-faceted approach provides the highest confidence in the efficacy and mechanism of novel PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degrader [proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. chempro-innovations.com [chempro-innovations.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ptglab.com [ptglab.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 22. bmglabtech.com [bmglabtech.com]
Characterizing VH032-Ligand Binding: A Comparative Guide to Biophysical Methods
For researchers, scientists, and drug development professionals, understanding the precise nature of the interaction between the Von Hippel-Lindau (VHL) E3 ligase and its ligands, such as VH032, is paramount for the rational design of potent therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key biophysical methods used to quantify this binding event, supported by experimental data and detailed protocols.
The recruitment of VHL by ligands like VH032 is the foundational mechanism for PROTACs that utilize this E3 ligase to induce the degradation of specific target proteins.[1][2] The affinity, kinetics, and thermodynamics of the VH032-VHL interaction directly influence the efficiency of forming a stable ternary complex (Target Protein-PROTAC-VHL), which is essential for subsequent ubiquitination and proteasomal degradation.[1] A thorough biophysical characterization is therefore indispensable.
This guide explores several established techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), offering a comparative overview of their principles, the data they generate, and their respective advantages and limitations in the context of studying the VH032-VHL interaction.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the VH032-VHL interaction as determined by various biophysical methods. These values are critical for comparing ligand affinity and understanding the thermodynamic drivers of the binding event.
| Method | Ligand | Binding Partner | Kd (Dissociation Constant) | ΔH (Enthalpy) | -TΔS (Entropy) | Stoichiometry (n) | Reference |
| ITC | VH032 | VBC Complex¹ | 185 ± 7 nM | -11.1 kcal/mol | 2.0 kcal/mol | 0.9 | [3] |
| FP | VH032 | VBC Complex¹ | 149.7 nM (Kᵢ) | N/A | N/A | N/A | [4] |
| TR-FRET | VH032 | GST-VCB Complex¹ | 33.4 nM (Kᵢ) | N/A | N/A | N/A | [4] |
¹VBC Complex consists of VHL, Elongin B, and Elongin C. This ternary complex is often used for in vitro assays as it represents the stable, functional form of the VHL substrate recognition unit.[1]
Biophysical Methodologies & Protocols
A detailed examination of each technique provides insight into its application for characterizing the VH032-VHL binding event.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1] This technique is considered a "gold standard" for determining binding affinity and thermodynamics in solution without the need for labeling or immobilization.
The following is a representative protocol for determining the binding parameters of VH032 to the VBC complex.
-
Protein and Ligand Preparation:
-
Recombinant VBC complex is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
VH032 is dissolved in 100% DMSO to create a high-concentration stock and then diluted into the final ITC buffer to a concentration of approximately 150-250 µM. The final DMSO concentration should be matched between the protein solution and the ligand solution to minimize heats of dilution.
-
The VBC protein is diluted in the same buffer to a concentration of 15-25 µM.
-
-
ITC Instrument Setup:
-
The sample cell is loaded with the VBC protein solution.
-
The injection syringe is loaded with the VH032 ligand solution.
-
The experiment is conducted at a constant temperature, typically 25°C.
-
-
Titration:
-
A series of small injections (e.g., 2 µL) of the VH032 solution are made into the sample cell containing the VBC complex.
-
The heat change after each injection is measured. The initial injections result in larger heat changes as ample binding sites are available. As the protein becomes saturated, the heat changes diminish until only the heat of dilution is observed.
-
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., VH032) to a ligand immobilized on a sensor surface (e.g., VBC complex). It provides real-time kinetic data, including association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates, from which the dissociation constant (Kd) can be calculated (Kd = kₒff/kₒₙ).
-
Protein Immobilization:
-
The VBC complex is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling or another suitable chemistry. The surface is then blocked to prevent non-specific binding.
-
Successful immobilization and the activity of the immobilized protein are confirmed. Studies have shown that immobilized VCB complex remains stable and active for over 16 hours, making it suitable for screening.[5]
-
-
Binding Measurement:
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface to establish a stable baseline.
-
VH032, prepared in a series of concentrations in the running buffer, is injected over the surface for a defined period (association phase).
-
The running buffer is then flowed over the surface again, and the dissociation of the VH032 is monitored (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒff rates.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the kinetic constants.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For the VH032-VHL system, this is typically performed as a competitive assay where VH032 competes with a fluorescently labeled ligand for binding to the VHL complex.
-
Reagent Preparation:
-
Assay Buffer: A typical buffer is 25 mM HEPES (pH 7.4), 0.01% Tween-20, and 0.5 mM DTT.[4]
-
VBC Complex: Purified VBC is diluted in the assay buffer to a fixed concentration (e.g., 10-20 nM).
-
Fluorescent Probe: A fluorescently labeled VHL ligand, such as BODIPY FL VH032, is used as the probe.[4][6] It is diluted to a fixed low concentration (e.g., 10 nM).[7]
-
Competitor Ligand: A dilution series of unlabeled VH032 is prepared.
-
-
Assay Procedure:
-
The VBC complex, fluorescent probe, and varying concentrations of VH032 are added to the wells of a microplate (e.g., a black 96-well plate).
-
The plate is incubated at room temperature for a period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
-
Measurement and Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
As the concentration of unlabeled VH032 increases, it displaces the fluorescent probe from the VBC complex, causing a decrease in the FP signal.
-
The data is plotted as FP signal versus the logarithm of the competitor concentration, and the resulting curve is fitted to determine the IC₅₀ value (the concentration of VH032 that displaces 50% of the fluorescent probe).
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language illustrate the key biological pathway and a general experimental workflow.
Caption: Mechanism of PROTAC action utilizing a VH032-based degrader.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of different linker types with VH 032 amide-alkylC5-azide
A detailed guide for researchers and drug development professionals on optimizing linker design for von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs, with a focus on constructs derived from VH032 amide-alkylC5-azide.
This guide provides a comparative analysis of different linker types commonly employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that utilize the VHL ligand, VH032. The focus is on linkers that can be conjugated to a VH032 precursor bearing an amide-alkylC5-azide functional group, a versatile handle for click chemistry. We present quantitative data from analogous systems to illustrate the impact of linker composition and length on PROTAC efficacy, alongside detailed experimental protocols for key assays.
The Critical Role of the Linker in PROTAC Efficacy
The tripartite nature of a PROTAC—comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—means that the linker is not merely a spacer but a critical determinant of the molecule's overall activity. The linker's length, rigidity, and chemical composition influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target.
The VH032 ligand is a derivative of the well-established VHL ligand, designed to present a functional handle for linker attachment. The amide-alkylC5-azide moiety provides a terminal azide group, ideal for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), offering a modular approach to linker synthesis.
Comparative Analysis of Linker Types
While direct comparative data for various linkers attached to VH032 amide-alkylC5-azide is limited in publicly available literature, we can draw valuable insights from studies on analogous VHL-recruiting PROTACs. The following table summarizes the performance of common linker classes, such as polyethylene glycol (PEG) and alkyl chains, in terms of their impact on PROTAC-mediated degradation.
| Linker Type | Representative Structure Fragment | Key Characteristics | Impact on Ternary Complex Formation | Typical DC50 Range | Reference System |
| Alkyl Chains | -(CH2)n- | Hydrophobic, conformationally flexible. | Can adopt multiple conformations, potentially leading to both productive and non-productive complexes. | 10 - 500 nM | VHL-based BET protein degraders |
| PEG Linkers | -(CH2CH2O)n- | Hydrophilic, flexible, improves solubility. | Increased hydrophilicity can enhance cell permeability and reduce non-specific binding. | 1 - 100 nM | VHL-based kinase degraders |
| "Clickable" Triazole Linkers | (Result of CuAAC) | Rigid, planar, contains hydrogen bond acceptors. | The rigidity can pre-organize the PROTAC, potentially favoring a productive ternary complex. | 5 - 250 nM | Various VHL-based PROTACs |
Table 1: Comparative characteristics of common PROTAC linker types. The DC50 values are representative ranges observed in literature for VHL-based PROTACs and can vary significantly based on the target protein and cell line.
Experimental Protocols
To evaluate the efficacy of different linker-PROTAC constructs, a series of standardized assays are required. Below are the methodologies for key experiments.
PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the conjugation of an alkyne-functionalized target protein ligand to the VH032 amide-alkylC5-azide.
-
Reagent Preparation : Dissolve the alkyne-functionalized ligand (1.0 eq) and VH032 amide-alkylC5-azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition : To the solution from step 1, add sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).
-
Reaction : Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification : Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blotting for Target Protein Degradation
This assay quantifies the reduction in the level of the target protein following treatment with the PROTAC.
-
Cell Culture and Treatment : Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting : Normalize the protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Ternary Complex Formation Assay (e.g., FRET)
Förster Resonance Energy Transfer (FRET) can be used to monitor the formation of the ternary complex in real-time.
-
Protein Labeling : Label the target protein and VHL-elonginB-elonginC (VCB) complex with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, using appropriate labeling kits.
-
Assay Setup : In a microplate, add the labeled target protein and VCB complex at constant concentrations.
-
PROTAC Titration : Add the PROTAC at a range of concentrations.
-
FRET Measurement : Measure the FRET signal at specific time points using a plate reader capable of time-resolved FRET measurements. An increase in the FRET signal indicates the formation of the ternary complex.
Signaling Pathway and Mechanism of Action
The mechanism of action for a VH032-based PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC simultaneously binds to the target protein and the VHL E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. While the VH032 amide-alkylC5-azide provides a convenient starting point for modular synthesis via click chemistry, the downstream efficacy of the final PROTAC is heavily dependent on the nature of the attached linker. Researchers should consider a variety of linker types, including alkyl chains and PEG linkers of different lengths, to empirically determine the optimal linker for their specific target protein. The experimental protocols provided herein offer a robust framework for the synthesis and comparative evaluation of novel PROTAC candidates.
Validating the Selectivity of VH032-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Among the various E3 ligase ligands utilized in PROTAC design, VH032, a ligand for the von Hippel-Lindau (VHL) E3 ligase, has gained significant traction. A critical aspect of developing any PROTAC is the rigorous validation of its selectivity to minimize off-target effects and ensure therapeutic safety and efficacy. This guide provides a comprehensive comparison of methodologies to validate the selectivity of VH032-based PROTACs, supported by experimental data and detailed protocols.
The Importance of Selectivity in PROTAC Development
Unlike traditional inhibitors that only block a protein's function, PROTACs mediate the degradation of the target protein.[1] This mechanism necessitates a thorough assessment of selectivity, as unintended degradation of other proteins can lead to toxicity. VH032-based PROTACs are generally considered to have a lower propensity for "molecular glue"-like behavior, which can sometimes be observed with other E3 ligase systems and may lead to off-target degradation, making the validation of highly selective degraders more straightforward.[2] The small molecule inhibitor VH032 itself has been shown to be exquisitely specific and selective for VHL.[3]
Key Experimental Approaches for Selectivity Validation
A multi-pronged approach employing orthogonal methods is crucial for a comprehensive and reliable assessment of PROTAC selectivity.[1] The gold standard for evaluating selectivity is unbiased global proteomics, which provides a broad view of the proteome-wide effects of the PROTAC. This is often complemented by targeted and biophysical methods to confirm on-target engagement and rule out off-target binding.
Global Proteomics by Mass Spectrometry
Quantitative mass spectrometry (MS)-based proteomics is the most powerful tool for assessing the selectivity of a PROTAC by identifying and quantifying thousands of proteins in a cell lysate.[1] This unbiased approach can reveal any unintended "off-target" degradation events.
Experimental Protocol: Quantitative Proteomic Analysis
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with the VH032-based PROTAC at various concentrations and a vehicle control for a predetermined time (e.g., 24 hours). Include a negative control, such as a PROTAC with an inactive VHL ligand, to distinguish between VHL-dependent and -independent effects.[2]
-
Cell Lysis and Protein Digestion: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag. This allows for the pooling of samples and simultaneous analysis in the mass spectrometer, improving quantification accuracy.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The MS1 scan measures the mass-to-charge ratio of the peptides, and the MS2 scan fragments the peptides and measures the reporter ion intensities for quantification.
-
Data Analysis: Use specialized software to identify the proteins and quantify the relative changes in their abundance following PROTAC treatment.[1] Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
Data Presentation: Proteomics
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | p-value |
| On-Target Protein | Disease-related | -8.5 | < 0.001 |
| Off-Target Protein A | Kinase | -1.2 | 0.045 |
| Off-Target Protein B | Structural | -0.9 | 0.35 |
| ... | ... | ... | ... |
This table is illustrative. Actual data will vary based on the specific PROTAC and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment.[4][5][6] The principle is that the binding of a ligand, such as a PROTAC, can stabilize the target protein, leading to an increase in its melting temperature (Tm).[4][5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the VH032-based PROTAC or a vehicle control.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of different temperatures.[5]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7]
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature using methods like Western blotting or mass spectrometry.[6]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[5]
Data Presentation: CETSA
| Compound | Target Protein | ΔTm (°C) |
| VH032-based PROTAC | On-Target Protein | +4.2 |
| Vehicle Control | On-Target Protein | 0 |
This table is illustrative.
Kinase Profiling
Since many targeted proteins are kinases, and small molecule ligands can have off-target effects on other kinases, comprehensive kinase profiling is often a necessary step in selectivity validation.[8][9]
Experimental Protocol: Kinase Profiling (e.g., KINOMEscan™)
-
Compound Submission: Submit the VH032-based PROTAC for screening against a large panel of kinases.
-
Competition Binding Assay: The assay is typically based on a competition binding format where the test compound (PROTAC) competes with an immobilized, active-site directed ligand for binding to the kinase.[8]
-
Quantification: The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger competition from the test compound.[8]
-
Data Analysis: The results are often presented as a percentage of control or dissociation constants (Kd) for the interactions. This provides a broad overview of the PROTAC's kinase selectivity.
Data Presentation: Kinase Profiling
| Kinase | % of Control @ 1 µM PROTAC | Kd (nM) |
| On-Target Kinase | 2 | 15 |
| Off-Target Kinase 1 | 85 | >10,000 |
| Off-Target Kinase 2 | 92 | >10,000 |
| ... | ... | ... |
This table is illustrative.
Visualizing Workflows and Pathways
To better understand the processes involved in validating the selectivity of VH032-based PROTACs, the following diagrams illustrate the key workflows and the PROTAC mechanism of action.
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Orthogonal workflow for validating PROTAC selectivity.
Conclusion
Validating the selectivity of VH032-based PROTACs is a critical step in their development as potential therapeutics. A combination of unbiased, global proteomics with targeted biophysical and biochemical assays provides the most robust and comprehensive assessment of a PROTAC's specificity. The methodologies and data presentation formats outlined in this guide offer a framework for researchers to rigorously evaluate their VH032-based PROTACs and advance the most promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Ternary Landscape: A Comparative Guide to In Silico Modeling of VH-032-PROTAC Complexes
For Researchers, Scientists, and Drug Development Professionals
The rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs) hinges on a deep understanding of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. For PROTACs utilizing the VHL E3 ligase, the small molecule VH-032 is a commonly employed ligase handle. Predicting the three-dimensional architecture of these VH-032-PROTAC ternary complexes through in silico modeling is a critical step in optimizing linker length and composition, predicting cooperativity, and ultimately guiding the development of effective degraders.
This guide provides a comparative overview of current in silico modeling approaches for VH-032-PROTAC ternary complexes, supported by experimental data and detailed methodologies for key validation techniques.
In Silico Modeling Approaches: A Comparative Analysis
A variety of computational methods are available for predicting the structure of PROTAC-mediated ternary complexes. These can be broadly categorized into protein-protein docking-based methods, and more recently, deep learning-based approaches. Each has its own strengths and limitations.
| Modeling Method | General Approach | Strengths | Limitations | Representative Tools |
| Protein-Protein Docking with Linker-Restrained Search | Employs protein-protein docking algorithms to generate a large ensemble of possible protein-protein orientations. These are then filtered and refined based on the ability of the PROTAC linker to bridge the two proteins. | - Can explore a wide conformational space.- Leverages well-established docking algorithms.- Can be computationally less intensive than extensive molecular dynamics. | - Success is highly dependent on the quality of the initial protein-protein docking poses.- May not accurately capture significant conformational changes upon complex formation.- Linker sampling can be a bottleneck. | MOE (Molecular Operating Environment), PRosettaC[1][2] |
| Molecular Dynamics (MD) Simulation-Based Approaches | Uses MD simulations to explore the dynamic nature of the ternary complex, starting from an initial docked or modeled structure. This can be used to refine poses and assess stability. | - Explicitly models the flexibility of the proteins and the PROTAC.- Can provide insights into the stability and dynamics of the ternary complex.- Can be used to calculate binding free energies. | - Computationally very expensive.- The accuracy of the results is highly dependent on the force field used and the simulation time.- May not be suitable for high-throughput screening. | GROMACS, AMBER |
| Deep Learning-Based Methods | Utilizes deep learning models, trained on vast datasets of protein structures, to predict the structure of the ternary complex directly from the amino acid sequences and the PROTAC structure. | - Can be significantly faster than traditional methods.- May be able to predict complexes with no available homologous structures.- Continuously improving in accuracy. | - Performance can be inflated by the presence of accessory proteins (e.g., Elongin B/C for VHL)[3].- Accuracy for novel or highly flexible linkers may be limited.- May not be as accurate in predicting the fine details of ligand interactions compared to docking methods. | AlphaFold3[3][4][5][6] |
Quantitative Performance of In Silico Modeling Tools
The accuracy of in silico modeling is often benchmarked against experimentally determined crystal structures. Key metrics include the root-mean-square deviation (RMSD) of the predicted structure from the crystal structure and the DockQ score, which provides a continuous measure of the quality of a protein-protein dock.
| Tool | PDB ID | Target | E3 Ligase | PROTAC | Cα RMSD (Å) | DockQ Score | Reference |
| PRosettaC | 6BOY | BRD4(BD1) | CRBN | dBET6 | 2.26 | - | [7] |
| PRosettaC | 5T35 | BRD4(BD2) | VHL | MZ1 | 2.26 | - | [7] |
| MOE (Method 4B) | 5T35 | BRD4(BD2) | VHL | MZ1 | 1.50 - 5.21 | - | [2] |
| AlphaFold3 | - | Various | Various | Various | - | Generally lower for core complex vs. full complex | [3] |
Note: Performance metrics can vary depending on the specific system, the version of the software used, and the exact protocol employed. The table provides a general comparison based on published data.
Experimental Validation of In Silico Models
Experimental validation is crucial to confirm the accuracy of in silico predictions and to provide a deeper understanding of the structure-activity relationship (SAR). Several biophysical and cellular techniques are employed for this purpose.
Experimental Protocols
X-ray crystallography provides high-resolution structural information of the ternary complex, serving as the gold standard for validating in silico models.
Detailed Methodology:
-
Protein Expression and Purification: The target protein and the E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) are overexpressed, typically in E. coli or insect cells, and purified to high homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography)[8].
-
Ternary Complex Formation: The purified target protein, E3 ligase complex, and the PROTAC are mixed in a stoichiometric ratio to form the ternary complex. The stability and formation of the complex can be assessed by techniques like size-exclusion chromatography or native mass spectrometry[8].
-
Crystallization: The purified ternary complex is subjected to high-throughput crystallization screening using various commercially available screens. Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals[8][9].
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement, using the known structures of the individual proteins as search models, and refined to yield the final atomic model of the ternary complex[8].
SPR is a label-free technique used to measure the binding affinity and kinetics of binary and ternary complex formation in real-time.
Detailed Methodology:
-
Chip Preparation: One of the binding partners, typically the E3 ligase (e.g., biotinylated VCB complex), is immobilized on a sensor chip (e.g., a streptavidin-coated chip)[10][11].
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized E3 ligase, a series of PROTAC concentrations are flowed over the chip, and the association and dissociation rates are measured[10][11].
-
To measure the binding of the PROTAC to the target protein, the target protein can be immobilized, or a solution-based competition assay can be designed.
-
-
Ternary Complex Analysis:
-
To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, a constant concentration of PROTAC is co-injected with varying concentrations of the target protein over the E3 ligase-immobilized chip[10][11].
-
Alternatively, the target protein can be immobilized, and the PROTAC and E3 ligase are flowed over the chip.
-
-
Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) for both binary and ternary interactions. Cooperativity (α) can be calculated by comparing the K₋ values of the binary and ternary interactions[10][11].
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of PROTAC-induced ternary complex formation within living cells.
Detailed Methodology:
-
Cell Line Preparation: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one encoding the target protein fused to a NanoLuc® luciferase (the BRET donor) and another encoding the E3 ligase (e.g., VHL) fused to a HaloTag® protein (the BRET acceptor)[12][13].
-
Labeling: The HaloTag®-E3 ligase is labeled with a cell-permeable fluorescent ligand (the BRET acceptor).
-
PROTAC Treatment: The cells are then treated with varying concentrations of the VH-032-PROTAC.
-
BRET Measurement: The NanoLuc® luciferase substrate is added, and the BRET signal is measured. If the PROTAC brings the target protein and the E3 ligase into close proximity (<10 nm), energy is transferred from the NanoLuc® donor to the fluorescent acceptor, resulting in a BRET signal.
-
Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration to determine the EC₅₀ for ternary complex formation. The assay can be performed in a kinetic mode to measure the rate of complex formation and dissociation[12][13].
Visualizing the In Silico Workflow and Signaling Pathway
PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting PROTAC-mediated ternary complexes with AlphaFold3 and Boltz-1 - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. benchchem.com [benchchem.com]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Degradation Efficiency of VH032-Based PROTACs in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. A key component of many successful PROTACs is the E3 ligase recruiter. VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has been instrumental in the development of a multitude of PROTACs directed against a variety of high-value therapeutic targets.
This guide provides a comparative analysis of the degradation efficiency of VH032-based PROTACs, with a primary focus on MZ1, a well-characterized PROTAC targeting the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. We will explore its performance across different cancer cell lines, supported by quantitative data, and provide detailed experimental protocols for assessing PROTAC efficacy.
Quantitative Degradation Efficiency of MZ1
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following table summarizes the degradation efficiency of the VH032-based PROTAC MZ1 in various cancer cell lines.
| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Dmax (%) |
| H661 | Non-Small Cell Lung Cancer | BRD4 | 8 | >90% |
| H838 | Non-Small Cell Lung Cancer | BRD4 | 23 | >90% |
| HeLa | Cervical Cancer | BRD4 | ~10 | >90% |
| 293T | Embryonic Kidney | BRD4 | ~10 | >90% |
| MV4-11 | Acute Myeloid Leukemia | BRD4 | <10 | ~100% |
| MOLM13 | Acute Myeloid Leukemia | BRD4 | <10 | ~100% |
| NB4 | Acute Promyelocytic Leukemia | BRD4 | <1000 | Not Reported |
| Kasumi-1 | Acute Myeloid Leukemia | BRD4 | <1000 | Not Reported |
| K562 | Chronic Myeloid Leukemia | ~1000-10000 | Not Reported | |
| 697 | B-cell Acute Lymphoblastic Leukemia | BET proteins | 117 | Not Reported |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | BET proteins | 199 | Not Reported |
| ABC DLBCL | Diffuse Large B-cell Lymphoma | BRD4 | 49 (median) | Not Reported |
Other VH032-Based PROTACs
While MZ1 is a prominent example, VH032 has been utilized to create PROTACs for a range of other important cancer targets.
-
RIPK2: A VH032-based PROTAC has been shown to potently degrade RIPK2 in THP-1 human monocytic cells with a pDC50 of 8.7 (approximately 20 nM)[1]. Another study demonstrated its ability to degrade RIPK2 in human peripheral blood mononuclear cells (PBMCs)[1].
-
ERRα: The estrogen-related receptor α (ERRα) has also been successfully targeted for degradation using a VH032-based PROTAC approach, highlighting the versatility of this E3 ligase recruiter[2].
Experimental Protocols
Accurate assessment of PROTAC-mediated protein degradation is critical for their development and comparison. Western blotting is a widely used and reliable method for quantifying the reduction in target protein levels.
Western Blotting Protocol for Quantifying Protein Degradation
This protocol outlines the key steps for treating cells with a PROTAC and analyzing target protein levels by Western blot.
1. Cell Culture and Treatment:
- Plate the desired cancer cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow overnight.
- Treat the cells with a range of concentrations of the VH032-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., DMSO).
- Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator.
2. Cell Lysis and Protein Quantification:
- After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing periodically.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant containing the protein lysate to a fresh tube.
- Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
3. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer and Immunoblotting:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control signal for each sample.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Pathways
To provide a clearer understanding of the biological context, the following diagrams illustrate the signaling pathways of the targeted proteins and the general experimental workflow.
Caption: General mechanism of VH032-based PROTACs.
Caption: Experimental workflow for assessing PROTAC efficiency.
Caption: Simplified BRD4 signaling pathway.
Caption: Simplified RIPK2 signaling pathway.
Caption: Simplified ERRα signaling pathway.
References
A Head-to-Head Comparison of E3 Ligase Ligands in PROTACs: VH032 and Beyond
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal E3 Ligase Ligand for Targeted Protein Degradation.
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a Proteolysis Targeting Chimera (PROTAC) 's efficacy and therapeutic potential. This guide provides a comprehensive, data-driven comparison of the widely-used von Hippel-Lindau (VHL) ligand, VH032, with other prominent E3 ligase ligands, including those for Cereblon (CRBN), the most utilized alternative. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the underlying biological pathways, this document aims to equip researchers with the essential information to make informed decisions in the design and development of next-generation protein degraders.
Performance Comparison: VH032 vs. Other E3 Ligase Ligands
The choice between VHL, CRBN, and other E3 ligases is multifaceted, influenced by the target protein's characteristics, the desired pharmacokinetic profile, and the specific cellular context. While VH032 has proven to be a robust and versatile ligand, alternatives, particularly those targeting CRBN like pomalidomide, offer distinct advantages and disadvantages. The following tables summarize key performance metrics from studies directly comparing PROTACs that target the same protein but utilize different E3 ligase ligands.
Table 1: E3 Ligase Ligand Binding Affinity (Kd)
Binding affinity of the E3 ligase ligand to its target is a foundational parameter in PROTAC design. While not the sole determinant of degradation efficacy, it is a crucial starting point.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Reference(s) |
| VH032 | VHL | 185 nM | [1] |
| VH101 | VHL | 44 nM | |
| VH298 | VHL | 52 nM | [2] |
| Pomalidomide | CRBN | ~250 nM | [1] |
| Thalidomide | CRBN | ~250 nM | [1] |
| Lenalidomide | CRBN | Not specified | [] |
| Nutlin-3 | MDM2 | Not specified | [4] |
| Bestatin | cIAP | Not specified |
Note: Kd values can vary depending on the specific assay conditions and should be considered as reference points.
Table 2: Ternary Complex Formation and Cooperativity (α)
The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical driver of degradation efficiency. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the other. An α value greater than 1 indicates positive cooperativity, which is often desirable.
| Target Protein | E3 Ligase Recruited | PROTAC Example | Ternary Complex Kd (nM) | Cooperativity (α) | Assay | Reference(s) |
| BRD4 | VHL | MZ1 | Not specified | >1 | ITC, SPR | |
| BRD4 | CRBN | dBET1 | Not specified | ~1 (non-cooperative) | Not specified | |
| BTK | CRBN | PROTAC Library | Not specified | Lacks positive cooperativity | Not specified | [5] |
| BRD4 | VHL | AT1 | Not specified | High | Not specified |
Table 3: Head-to-Head Degradation Efficiency (DC50 and Dmax)
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) are key parameters.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference(s) |
| BRD4 | VHL | MZ1 | Low nM range | >90% | Multiple | [6] |
| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [7] |
| FLT3 | VHL | Various | Potent (nM range) | Significant | AML cell lines | [8] |
| FLT3 | CRBN | Various | Potent (nM range) | Significant | AML cell lines | [8] |
| p38α | VHL | NR-11c | ~nM | Similar to CRBN-based | Breast cancer cell lines | [9] |
| p38α | CRBN | NR-7h | ~nM | Potent | Breast cancer cell lines | [9] |
| KRAS G12D | VHL | Various | Nanomolar | Significant | KRAS G12D mutant cancer cell lines | [10] |
| KRAS G12D | CRBN | Various | Less effective than VHL-based | Less effective than VHL-based | KRAS G12D mutant cancer cell lines | [10] |
| CRBN | VHL | 14a | 200 nM | up to 98% | HeLa | [11] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key biological pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VH 032 amide-alkylC5-azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like VH 032 amide-alkylC5-azide are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the presence of an azide group, this compound requires specific handling to mitigate risks associated with potential explosiveness and toxicity.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough review of general safety guidelines for handling organic azides is essential. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn at all times:
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
Nitride gloves (or other appropriate chemical-resistant gloves)
Engineering Controls: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or volatile decomposition products.
Handling:
-
Avoid using metal spatulas or other metal instruments to handle the solid compound, as this can lead to the formation of shock-sensitive metal azides.[1][2] Use plastic or ceramic spatulas instead.
-
Do not heat the compound unless specified in a validated experimental protocol.
-
Avoid grinding or subjecting the solid material to friction.
-
Keep the compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
Storage and Stability
Proper storage is crucial for maintaining the integrity and safety of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | -20°C | R&D Systems |
| Storage (in solution) | Follow supplier recommendations, typically -20°C or -80°C for long-term storage. | BenchChem[3] |
| Incompatible Materials | Strong acids, strong oxidizing agents, and heavy metals. | General Azide Safety[1][4] |
Step-by-Step Disposal Procedure
The primary principle for the safe disposal of this compound is the chemical conversion of the energetic azide group to a more stable functional group, such as an amine, prior to disposal as chemical waste. This process is often referred to as "quenching."
Pre-Disposal Considerations:
-
Segregate Waste: All waste streams containing this compound (solid waste, liquid waste, and contaminated materials) must be collected separately from other laboratory waste.[1][5]
-
Labeling: Waste containers must be clearly labeled as "Azide Waste" and should detail the specific contents.
-
Avoid Incompatibles: Do not mix azide waste with acidic waste or heavy metal waste.
Experimental Protocol: Quenching of this compound Waste
The following protocol is a general method for the quenching of organic azides using triphenylphosphine (PPh₃) via the Staudinger reaction. This should be performed in a chemical fume hood.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Quantify: Estimate the amount (in moles) of this compound in the waste solution to be treated.
-
Prepare PPh₃ Solution: In a separate flask, dissolve a slight excess (approximately 1.1 to 1.2 equivalents) of triphenylphosphine in a suitable solvent.
-
Cool Azide Waste: Cool the waste solution containing the azide in an ice bath.
-
Slow Addition: Slowly add the triphenylphosphine solution to the cooled azide waste with constant stirring.
-
Observe and React: Effervescence (release of nitrogen gas) may be observed. Continue stirring the reaction mixture until gas evolution ceases.
-
Ensure Completion: Allow the reaction mixture to warm to room temperature and continue stirring for at least one hour to ensure the reaction is complete.
-
Final Disposal: The resulting solution, now containing the corresponding amine or iminophosphorane, can be collected in a properly labeled hazardous waste container for organic waste and disposed of through your institution's Environmental Health and Safety (EH&S) department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the underlying chemical transformation.
Caption: Disposal workflow for this compound.
Caption: Staudinger reaction for azide deactivation.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for VH 032 amide-alkylC5-azide
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of VH 032 amide-alkylC5-azide, a functionalized von-Hippel-Lindau (VHL) protein ligand used in PROTAC® research. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and the integrity of your research. This document combines specific information for this compound with established safety procedures for handling potentially hazardous azide compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the inherent risks associated with organic azides, which can be explosive and toxic, a comprehensive personal protective equipment strategy is non-negotiable.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. For handling compounds of high toxicity, consider Silver shield gloves under nitrile gloves.[1][3][4] | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised.[1] |
| Eye Protection | Chemical splash goggles are the minimum requirement. A full-face shield must be worn in addition to goggles when there is a significant risk of splashing.[1][4] | Protects against splashes and aerosols that can cause serious eye damage.[1] |
| Body Protection | A flame-resistant lab coat is mandatory.[4] For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4] If aerosol generation outside a fume hood is possible, a NIOSH-approved respirator is required.[1][4] | Protects against the inhalation of potentially harmful powders or aerosols. |
| Foot Protection | Fully enclosed, chemical-resistant shoes are required.[4] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Figure 1: A high-level workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Cover the work surface with disposable plastic-backed absorbent pads.
-
-
Handling:
-
Weighing: Always handle the solid compound within a chemical fume hood. Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of shock-sensitive metal azides.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent aerosolization. This compound is soluble in DMSO.
-
Experimental Use: Keep all containers tightly sealed when not in use. Avoid heating organic azides unless a thorough safety review has been conducted, as they can be sensitive to heat and shock.
-
-
Storage:
-
Store this compound at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[5]
-
Disposal Plan: Managing Azide-Containing Waste
Improper disposal of azide compounds can lead to the formation of highly explosive metal azides in plumbing.[3] Therefore, a strict waste disposal protocol is mandatory.
Figure 2: A logical flowchart for the proper disposal of azide-containing waste.
Disposal Protocols:
-
Waste Segregation: All waste containing this compound, including contaminated PPE, disposable labware, and solutions, must be collected in separate, clearly labeled hazardous waste containers.[4] Azide-containing waste should never be mixed with other waste streams.[4]
-
Aqueous Waste: Under no circumstances should aqueous solutions containing azides be poured down the drain.[3] Reaction with lead or copper pipes can form highly explosive metal azides.[3]
-
Deactivation: For dilute solutions (≤5%), deactivation by reaction with nitrous acid can be considered, but this must be carried out in a chemical fume hood by trained personnel.[3] The resulting solution must be neutralized to a pH of 6-9 before being collected as hazardous waste.[3]
-
Final Disposal: All azide-containing waste, whether deactivated or not, must be disposed of through your institution's hazardous waste management program.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
